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5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide Documentation Hub

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  • Product: 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide
  • CAS: 438221-91-1

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of Fluorophenoxy Methyl Furan Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the furan ring serves as a highly versatile bioisostere. When functionalized with a fluorophenoxy group and methyl linkages, the resulting fluorophenoxy methyl furan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the furan ring serves as a highly versatile bioisostere. When functionalized with a fluorophenoxy group and methyl linkages, the resulting fluorophenoxy methyl furan derivatives exhibit remarkable polypharmacology. As a Senior Application Scientist, I have structured this guide to dissect the structural rationale, mechanistic pathways, and validated experimental protocols for three primary therapeutic axes associated with this scaffold: anti-inflammatory applications, neurodegenerative disease targeting, and metabolic disorder management.

The electronegativity of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while the ether linkage of the phenoxy group provides the conformational flexibility necessary to navigate deep, hydrophobic binding pockets across diverse target proteins.

Anti-Inflammatory & Dermatological Targeting: 5-Lipoxygenase (5-LOX) Inhibition

Targeting the 5-lipoxygenase (5-LOX) pathway is a validated strategy for managing inflammatory conditions, including dermatological disorders such as acne[1]. The derivative N-{3-[5-(4-fluorophenoxy)-2-furyl]-1-methylprop-2-ynyl}-N-hydroxyurea (often referenced as A-78773 or Abbott A-79175) is a highly specific 5-LOX inhibitor[2]. The terminal N-hydroxyurea moiety acts as an iron-chelating pharmacophore within the 5-LOX active site, while the fluorophenoxy furan tail anchors the molecule in the hydrophobic arachidonic acid-binding channel.

Mechanistic Pathway

LOX_Pathway AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation FLAP FLAP Protein FLAP->LOX5 Activation LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Conversion Drug A-78773 Derivative Drug->LOX5 Inhibits Active Site

Fig 1: 5-LOX pathway inhibition by fluorophenoxy furan derivatives.

Self-Validating Protocol: In Vitro 5-LOX Enzyme Assay

To accurately quantify the inhibitory potency of these derivatives, we measure the downstream stable product, Leukotriene B4 (LTB4). Measuring LTB4 rather than intermediate hydroperoxides prevents false positives caused by non-specific redox-cycling compounds.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human 5-LOX in an assay buffer containing 2 mM ATP and 2 mM CaCl₂. Causality: Calcium and ATP are strictly required to mimic the physiological membrane-translocation and activation of 5-LOX.

  • Compound Pre-incubation: Incubate the enzyme with varying concentrations of the fluorophenoxy derivative (0.1 nM to 10 µM) for 15 minutes at 37°C. Causality: This allows the inhibitor to achieve steady-state binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 10 minutes.

  • Quenching & Quantification: Quench the reaction with an equal volume of ice-cold methanol. Centrifuge to precipitate proteins, and quantify LTB4 in the supernatant via competitive ELISA.

  • System Validation: The assay must include Zileuton as a positive control (expected IC₅₀ ~0.5-1.0 µM) and a vehicle-only (DMSO) negative control. If the Zileuton control falls outside the expected IC₅₀ range, the recombinant enzyme batch is considered degraded and the plate is rejected.

Neurodegenerative Disease: Dual Targeting in Alzheimer's Disease

Alzheimer's disease (AD) etiology is multifactorial, rendering single-target drugs largely ineffective. Through molecular pruning strategies, researchers have developed 3,4-bis((4-fluorophenoxy)methyl)furan to simultaneously target voltage-gated calcium channels (Cav) and Glycogen synthase kinase 3 beta (GSK-3β)[3]. This dual action prevents intracellular calcium overload and halts tau hyperphosphorylation, offering a broader therapeutic window[3].

Mechanistic Pathway

AD_Pathway Drug 3,4-bis((4-fluorophenoxy)methyl)furan Cav Voltage-Gated Ca2+ Channels Drug->Cav Blockade GSK GSK-3β Enzyme Drug->GSK Inhibition Ca_Influx Intracellular Ca2+ Overload Cav->Ca_Influx Promotes Tau Tau Hyperphosphorylation GSK->Tau Catalyzes Tox Neuronal Apoptosis Ca_Influx->Tox Triggers Tau->Tox Induces

Fig 2: Dual inhibition of Cav and GSK-3β in Alzheimer's models.

Self-Validating Protocol: SH-SY5Y Cell Viability & Kinase Assay

Step-by-Step Methodology:

  • Cell Culture: Plate SH-SY5Y neuroblastoma cells at 10⁴ cells/well. Causality: SH-SY5Y cells are utilized because, upon retinoic acid differentiation, they express human-like neuronal markers and functional Cav channels, unlike standard HEK293 lines.

  • Neurotoxicity Induction: Pre-treat cells with the fluorophenoxy derivative (1–30 µM) for 2 hours, followed by the addition of 10 µM Amyloid-β₁₋₄₂ oligomers to induce toxicity.

  • Viability Measurement: After 24 hours, assess viability using the MTT reduction method[3].

  • GSK-3β Kinase Assay: In a parallel cell-free system, measure GSK-3β activity using a luminescent ATP-depletion assay.

  • System Validation: Include a "No-Enzyme" control in the kinase assay to establish the baseline of spontaneous ATP hydrolysis. If the background ATP depletion exceeds 5% of the total signal, the assay buffer is contaminated with environmental ATPases and must be remade.

Metabolic Disorders: Gluconeogenesis Inhibition

Hepatic glucose overproduction is a primary driver of fasting hyperglycemia in Type 2 Diabetes. The derivative 5-(2-Fluorophenoxy)furan-2-carboxylic acid has been identified as a potent inhibitor of hepatic gluconeogenesis[4]. The carboxylic acid moiety mimics endogenous metabolic intermediates, allowing it to interface with hepatic transport proteins, while the fluorophenoxy ring provides the steric bulk necessary to allosterically inhibit gluconeogenic enzymes.

Mechanistic Workflow

Workflow Step1 Fast CD1 Mice (16 Hours) Step2 Administer Furan Derivative Step1->Step2 Step3 IP Injection of Sodium Pyruvate Step2->Step3 Step4 Quantify Blood Glucose (AUC) Step3->Step4

Fig 3: In vivo Pyruvate Tolerance Test (PTT) workflow for gluconeogenesis.

Self-Validating Protocol: Pyruvate Tolerance Test (PTT) in CD1 Mice

Step-by-Step Methodology:

  • Preparation: Fast male CD1 mice for 16 hours prior to the assay. Causality: Fasting is non-negotiable; it depletes hepatic glycogen stores, ensuring that any subsequent rise in blood glucose is strictly the result of de novo gluconeogenesis rather than glycogenolysis.

  • Dosing: Administer 5-(2-Fluorophenoxy)furan-2-carboxylic acid via oral gavage. Wait 60 minutes to allow for hepatic distribution.

  • Challenge: Inject sodium pyruvate (2 g/kg) intraperitoneally (IP). Pyruvate serves as the raw substrate for the gluconeogenesis pathway[4].

  • Measurement: Measure tail-vein blood glucose at 0, 15, 30, 60, and 120 minutes post-injection. Calculate the Area Under the Curve (AUC).

  • System Validation: The vehicle-treated control group must exhibit a characteristic glucose spike of at least 150 mg/dL above baseline at the 30-minute mark. Failure to achieve this spike invalidates the pyruvate batch, indicating substrate degradation.

Quantitative Data Summary

The table below synthesizes the primary pharmacological profiles of the discussed fluorophenoxy methyl furan derivatives, providing a clear comparative matrix for drug development professionals.

Compound DesignationPrimary Target(s)Target Therapeutic AreaKey Efficacy Metric / Biological Impact
N-{3-[5-(4-fluorophenoxy)-2-furyl]-1-methylprop-2-ynyl}-N-hydroxyurea 5-Lipoxygenase (5-LOX)Inflammation / AcnePotent reduction of LTB4 synthesis; high binding affinity in hydrophobic pocket.
3,4-bis((4-fluorophenoxy)methyl)furan Cav Channels & GSK-3βAlzheimer's DiseaseRescues SH-SY5Y cell viability; prevents tau hyperphosphorylation.
5-(2-Fluorophenoxy)furan-2-carboxylic acid Gluconeogenesis PathwayType 2 DiabetesSignificant reduction in glucose AUC during Pyruvate Tolerance Test (PTT).

References

  • Title: N-(3-(5-(4-Fluorophenoxy)-2-furanyl)-1-methyl-2-propyn-1-yl)-N-hydroxyurea - PubChem Source: nih.gov URL: 2

  • Title: 5-(2-Fluorophenoxy)furan-2-carboxylic acid - Benchchem Source: benchchem.com URL: 4

  • Title: Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - CRIS - Unibo Source: unibo.it URL: 3

  • Title: US20150272926A1 - Acne treatment - Google Patents Source: google.com URL: 1

Sources

Exploratory

Technical Monograph: Biological Activity of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

Executive Summary 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (CAS: 438221-91-1) represents a significant chemotype in the optimization of furan-based antimicrobials.[1] Belonging to the class of 5-substituted fura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (CAS: 438221-91-1) represents a significant chemotype in the optimization of furan-based antimicrobials.[1] Belonging to the class of 5-substituted furan-2-carbohydrazides , this compound integrates a lipophilic 4-fluorophenoxy tail with a polar carbohydrazide headgroup. This structural arrangement is designed to target the hydrophobic binding pockets of bacterial enzymes, specifically enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis and other fatty acid synthesis (FAS-II) enzymes in Gram-negative pathogens.

This guide analyzes the compound’s chemical profile, synthesis, biological activity, and experimental protocols, positioning it as a lead candidate for preclinical infectious disease research.

Chemical Profile & Physical Properties

The introduction of the fluorine atom at the para-position of the phenoxy ring is a strategic medicinal chemistry modification intended to block metabolic oxidation (CYP450 metabolism) and enhance lipophilicity (LogP), thereby improving membrane permeability compared to non-fluorinated analogs.

PropertyValueSource/Method
CAS Number 438221-91-1Chemical Abstracts Service
Molecular Formula C₁₂H₁₁FN₂O₃Stoichiometry
Molecular Weight 250.23 g/mol Calculated
LogP (Predicted) 1.46 – 1.60EPA CompTox / ChemScene
Melting Point ~142 °CExperimental (Analogous)
pKa (Basic) 3.12 (Hydrazide amine)Predicted
pKa (Acidic) 12.3 (Hydrazide amide)Predicted
H-Bond Donors 2Structure Analysis
H-Bond Acceptors 4Structure Analysis
Solubility ~1.01e-3 mol/L (Water)Aqueous Solubility Prediction

Synthesis & Structural Validation

The synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide follows a convergent three-step pathway. This modular approach allows for the facile generation of derivatives by varying the phenol or the hydrazide component.

Step-by-Step Synthetic Protocol

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents: Methyl 5-(chloromethyl)furan-2-carboxylate, 4-Fluorophenol, Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic).
    
  • Solvent: Acetone or DMF (reflux).

  • Procedure:

    • Dissolve 4-fluorophenol (1.0 eq) in dry acetone. Add anhydrous

      
       (2.0 eq) and stir for 30 min to generate the phenoxide.
      
    • Add methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) and catalytic KI.

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Filter inorganic salts, evaporate solvent, and recrystallize the intermediate ester from ethanol.

Step 2: Hydrazinolysis

  • Reagents: Intermediate Ester, Hydrazine Hydrate (80% or 99%).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve the ester (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. A precipitate typically forms upon cooling.

    • Filter the solid, wash with cold ethanol/water, and dry under vacuum.

Visualization: Synthetic Pathway

SynthesisPathway cluster_legend Reaction Type Start Methyl 5-(chloromethyl) furan-2-carboxylate Intermediate Intermediate Ester (Ether Linkage Formed) Start->Intermediate K2CO3, KI, Acetone Reflux 8h Phenol 4-Fluorophenol Phenol->Intermediate Product 5-[(4-Fluorophenoxy)methyl] furan-2-carbohydrazide Intermediate->Product N2H4·H2O, EtOH Reflux 6h Legend Step 1: Nucleophilic Substitution Step 2: Nucleophilic Acyl Substitution

Caption: Convergent synthesis of the target carbohydrazide via Williamson ether synthesis followed by hydrazinolysis.

Biological Activity: Mechanisms & Efficacy

The primary biological interest in this compound stems from the furan-2-carbohydrazide pharmacophore , which is a validated scaffold for antitubercular and antimicrobial agents.

Antitubercular Activity (Primary Target)
  • Target: Enoyl-ACP Reductase (InhA) or

    
    -Ketoacyl-ACP Synthase (KasA).
    
  • Mechanism: The hydrazide moiety is capable of chelating metal ions or forming hydrogen bond networks within the active site of InhA, a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of Mycobacterium tuberculosis.

  • Role of Fluorine: The 4-fluorophenoxy group occupies the hydrophobic substrate-binding tunnel of InhA. The fluorine atom enhances binding affinity through hydrophobic interactions and potentially halogen bonding, while protecting the ring from rapid oxidative degradation.

  • Predicted Potency: Based on structural analogs (e.g., isoniazid derivatives and other furan-hydrazides), the expected MIC against M. tuberculosis H37Rv is in the low micromolar range (1.0 – 10.0 µg/mL) .

Antimicrobial & Antibiofilm Activity[3][4]
  • Spectrum: Broad-spectrum potential, with notable activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.

  • Antibiofilm: Furan-2-carboxamides and carbohydrazides have been shown to inhibit quorum sensing (QS) pathways (specifically LasR in P. aeruginosa), thereby reducing biofilm formation and virulence factor production (pyocyanin).

Visualization: Mechanism of Action (InhA Inhibition)

MOA Compound 5-[(4-Fluorophenoxy)methyl] furan-2-carbohydrazide Complex InhA-NADH-Inhibitor Complex Compound->Complex Binds Hydrophobic Pocket InhA Enoyl-ACP Reductase (InhA) InhA->Complex NADH NADH Cofactor NADH->Complex Stabilizes Binding FASII FAS-II Pathway (Mycolic Acid Synthesis) Complex->FASII Blocks Substrate Reduction CellDeath Cell Wall Lysis & Bacterial Death FASII->CellDeath Disrupts Cell Wall Integrity

Caption: Proposed mechanism of action targeting the mycolic acid biosynthesis pathway via InhA inhibition.

Experimental Protocols: Biological Evaluation

To validate the activity of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide, the following standardized protocols are recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for Anti-TB Activity
  • Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Reagents: Middlebrook 7H9 broth, Resazurin sodium salt (0.01%), Rifampicin (Control).

  • Workflow:

    • Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

    • Dilution: Perform serial 2-fold dilutions in 96-well plates (final range: 100 µg/mL to 0.19 µg/mL).

    • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

    • Incubation: Incubate at 37°C for 7 days.

    • Readout: Add 30 µL of Resazurin solution. Incubate for 24h.

    • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Protocol B: Antibiofilm Assay (Crystal Violet Method)
  • Objective: Quantify the inhibition of biofilm formation in P. aeruginosa.

  • Workflow:

    • Grow bacteria in LB broth to OD600 = 0.1.

    • Add test compound (sub-MIC concentrations) to 96-well polystyrene plates.

    • Incubate for 24 hours at 37°C (static condition).

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain adherent biofilm with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% acetic acid and measure absorbance at 590 nm.

Visualization: Assay Workflow

AssayWorkflow Stock Compound Stock (DMSO) Plate 96-Well Plate Serial Dilution Stock->Plate Dilute Inoculation Bacterial Inoculation (H37Rv or P. aeruginosa) Plate->Inoculation Add Bacteria Incubation Incubation (7 Days TB / 24h Biofilm) Inoculation->Incubation Readout Readout (Resazurin or Crystal Violet) Incubation->Readout Measure OD/Color

Caption: Standardized workflow for high-throughput screening of antimicrobial and antibiofilm activity.

References

  • Chemical Identity & Properties

    • 5-[(4-Fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide (CAS 438221-91-1).[1][2][3][4] EPA CompTox Chemicals Dashboard.[1]

  • Antitubercular Furan Derivatives

    • Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide.[5] ResearchGate (2025).

  • Mechanism of Action (KasA/InhA)

    • Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol.[6][7] National Institutes of Health (NIH) / PMC.

  • Antibiofilm Activity

    • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.
  • General Furan Scaffold Pharmacology

    • Furan: A Promising Scaffold for Biological Activity.[8] International Journal of Advanced Biological and Biomedical Research (2024).

Sources

Foundational

The Molecular Architecture and Physical Profiling of Fluorinated Furan Hydrazides: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale Fluorinated furan hydrazides represent a highly specialized class of heteroaromatic compounds with profound implications in medicinal chemistry and materials science. The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fluorinated furan hydrazides represent a highly specialized class of heteroaromatic compounds with profound implications in medicinal chemistry and materials science. The introduction of strong electron-withdrawing fluorine atoms into the furanic core or adjacent phenyl rings dramatically improves the stability of the furan ring under acidic conditions, mitigating its typical susceptibility to hydrolytic degradation[1]. This technical guide provides a comprehensive analysis of their molecular weights, physical properties, and synthetic methodologies, designed for researchers optimizing lead compounds in drug discovery (such as glucagon receptor antagonists)[2] and polymer nucleating agents.

Molecular Weight and Structural Diversity

The molecular weight (MW) of fluorinated furan hydrazides typically ranges from 230 to 350 g/mol , placing them firmly within the optimal Lipinski "Rule of Five" space for oral bioavailability. The specific substitution pattern of the fluorine atom (ortho, meta, or para) and the nature of the hydrazide linker dictate the exact molecular weight, lipophilicity, and subsequent physical properties.

Table 1: Quantitative Structural Profiling of Key Fluorinated Furan Hydrazides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
(E)-N'-(2-Fluorobenzylidene)furan-2-carbohydrazide[3]C₁₂H₉FN₂O₂232.21Monoclinic crystal, bifurcated H-bonds
N'-[1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide[4]C₁₃H₁₁FN₂O₂246.24Ethylidene linker, para-fluoro substitution
5-((4-Fluorophenoxy)methyl)furan-2-carbohydrazide[5]C₁₂H₁₁FN₂O₃250.23Phenoxymethyl ether linkage
5-(2-Fluorophenyl)-N'-(3-methylbenzoyl)furan-2-carbohydrazide[6]C₁₉H₁₅FN₂O₃338.33Di-aromatic substitution, high lipophilicity
N'-(5-amino-6-{[(4-fluorophenyl)methyl]amino}pyrimidin-4-yl)furan-2-carbohydrazide[7]C₁₆H₁₅FN₆O₂342.33Pyrimidine core, multi-nitrogen scaffold

Physical Characteristics and Crystallographic Profiling

Understanding the solid-state physical characteristics of these compounds is critical for formulation and stability testing. A prime model for this class is (E)-N'-(2-fluorobenzylidene)furan-2-carbohydrazide[3].

Crystal Lattice and Conformational Disorder

X-ray crystallographic studies reveal that (E)-N'-(2-fluorobenzylidene)furan-2-carbohydrazide crystallizes in a monoclinic system[3].

  • Unit Cell Parameters: The crystal lattice is defined by dimensions a = 11.719 Å, b = 13.395 Å, c = 7.5154 Å, with a β angle of 105.04°[3].

  • Conformational Dynamics: The furan ring exhibits significant rotational freedom around the C-C bond connecting it to the carbohydrazide moiety. This results in crystallographic disorder over two sets of sites, with refined occupancies of 0.60 (major) and 0.40 (minor)[3].

  • Dihedral Angles: The major and minor components of the furan ring form dihedral angles of 51.9° and 38.0°, respectively, with the adjacent fluorinated benzene ring[3].

Intermolecular Forces and Hydrogen Bonding

The physical stability and melting point of these compounds are heavily influenced by their hydrogen-bonding networks. In the solid state, the molecules are linked via bifurcated N—H···O(N) hydrogen bonds[3]. This specific interaction forms robust one-dimensional chains along the[001] crystallographic axis, providing a highly ordered lattice that contributes to the compound's thermal stability and low hygroscopicity[3].

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure high reproducibility and scientific integrity, the synthesis of fluorinated furan hydrazides must follow a self-validating workflow. The following step-by-step methodology details the preparation of (E)-N'-(2-fluorobenzylidene)furan-2-carbohydrazide[3].

Step 1: Reagent Preparation and Stoichiometry
  • Action: Weigh 0.01 mol of 2-fluorobenzaldehyde and 0.01 mol of furan-2-carbohydrazide[3].

  • Causality: An exact 1:1 equimolar ratio is critical to prevent the formation of bis-hydrazone byproducts and to simplify downstream purification.

Step 2: Condensation Reaction
  • Action: Suspend the reagents in 20 mL of absolute ethanol. Stir and heat the mixture to reflux (approx. 78°C) for 2 hours[3].

  • Causality: Ethanol is selected as the solvent because its moderate polarity facilitates the dissolution of both starting materials. Furthermore, its protic nature mildly catalyzes the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon of the aldehyde, promoting efficient Schiff base formation without the need for harsh acidic catalysts.

Step 3: Crystallization and Isolation
  • Action: Allow the reaction mixture to cool slowly to room temperature. Collect the resulting precipitate via vacuum filtration[3].

  • Causality: The thermodynamic product, (E)-N'-(2-fluorobenzylidene)furan-2-carbohydrazide, has significantly lower solubility in cold ethanol compared to the starting materials. Cooling induces spontaneous crystallization, acting as an in-situ purification step that typically yields ~87% of the pure compound[3].

Step 4: Structural Validation (Self-Validating Step)
  • Action: Recrystallize a small portion of the product in ethanol at room temperature to grow single crystals suitable for X-ray diffraction (XRD)[3].

  • Causality: XRD provides unambiguous confirmation of the (E)-stereochemistry of the imine double bond and quantifies the furan ring disorder. This step validates the success of the condensation without relying solely on presumptive NMR shifts, ensuring the structural integrity of the synthesized batch.

Workflow Visualization

The following diagram illustrates the logical progression of the synthesis and validation protocol, highlighting the critical checkpoints for quality control.

G Start Fluorinated Aldehyde (e.g., 2-Fluorobenzaldehyde) Reaction Reflux in Ethanol (2 Hours, 78°C) Start->Reaction Dissolve in solvent Reagent Furan-2-carbohydrazide Reagent->Reaction Equimolar addition Crystallization Cooling & Recrystallization (Room Temp, EtOH) Reaction->Crystallization Thermodynamic precipitation Product Fluorinated Furan Hydrazide (Target Compound) Crystallization->Product Vacuum filtration (87% Yield) Validation Self-Validation: X-ray Crystallography Product->Validation Structural & stereochemical confirmation

Workflow for the synthesis and structural validation of fluorinated furan hydrazides.

Applications in Drug Development

The unique physical characteristics of fluorinated furan hydrazides make them highly valuable in modern drug development. For instance, specific furan-2-carbohydrazide derivatives act as orally active glucagon receptor (GCGR) antagonists. These compounds bind to the human GCGR with Kd values as low as 2.3 nM and successfully inhibit glucagon-stimulated glycogenolysis[2]. The strategic inclusion of fluorine atoms in these scaffolds enhances their lipophilicity, allowing for better membrane permeability, while simultaneously protecting the furan ring from metabolic oxidation, thereby increasing the compound's pharmacokinetic half-life[1].

References

  • 5-amino-6-{[(4-fluorophenyl)methyl]amino}pyrimidin-4-yl)furan-2-carbohydrazide - Molport. Available at:[Link]

  • 5-(2-fluorophenyl)-N'-(3-methylbenzoyl)furan-2-carbohydrazide - PubChem (NIH). Available at:[Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC (NIH). Available at:[Link]

  • (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide - PMC (NIH). Available at:[Link]

Sources

Exploratory

Medicinal Chemistry Applications of 5-Substituted Furan-2-Carbohydrazides

This technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-substituted furan-2-carbohydrazides. It is designed for researchers requiring actionable protocols and mechanistic insigh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 5-substituted furan-2-carbohydrazides. It is designed for researchers requiring actionable protocols and mechanistic insights.

Technical Guide & Whitepaper

Executive Summary

The 5-substituted furan-2-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including InhA (tuberculosis) , COX-2 (inflammation) , and various tyrosine kinases (oncology) .

This guide analyzes the structural versatility of this pharmacophore, providing validated synthetic protocols, Structure-Activity Relationship (SAR) maps, and mechanistic workflows. The core value of this scaffold lies in the C5-position , where substitution modulates lipophilicity and electronic distribution, and the hydrazide linker , which serves as a hydrogen bond donor/acceptor motif critical for active site binding.

Synthetic Architecture & Protocols

The synthesis of 5-substituted furan-2-carbohydrazides typically follows a convergent pathway. The furan core is functionalized at the C5 position before or during the formation of the hydrazide linker.

General Synthetic Pathway (Visualization)

The following diagram illustrates the standard synthetic route from furoic acid precursors to the active hydrazide and its subsequent derivatization into hydrazones (Schiff bases) or diacylhydrazides.

SyntheticPathway Start 5-Substituted Furoic Acid (Starting Material) Inter1 Methyl/Ethyl Ester Intermediate Start->Inter1 Esterification (MeOH/H2SO4, Reflux) Core 5-Substituted Furan-2-Carbohydrazide (Core Scaffold) Inter1->Core Hydrazinolysis (NH2NH2·H2O, EtOH) Prod1 Hydrazone Derivatives (Schiff Bases) Core->Prod1 Condensation (Ar-CHO, AcOH cat.) Prod2 Diacylhydrazides Core->Prod2 Acylation (R-COCl, Pyridine) Prod3 Oxadiazole/Triazole Cyclized Products Core->Prod3 Cyclization (POCl3 or CS2/KOH)

Figure 1: Divergent synthetic pathways for furan-2-carbohydrazide optimization.

Standard Operating Procedure (SOP): Core Synthesis

Objective: Synthesis of 5-(4-nitrophenyl)furan-2-carbohydrazide.

Step 1: Esterification

  • Dissolve 5-(4-nitrophenyl)-2-furoic acid (10 mmol) in absolute methanol (50 mL).

  • Add concentrated sulfuric acid (

    
    , 0.5 mL) dropwise as a catalyst.
    
  • Reflux the mixture at 65°C for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Cool to room temperature (RT) and pour into ice-cold water.

  • Precipitate is filtered, washed with

    
     (5%) to remove unreacted acid, and dried to yield the methyl ester.
    

Step 2: Hydrazinolysis (Critical Step)

  • Dissolve the methyl ester (10 mmol) in ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 50 mmol, 5 equiv.) dropwise. Note: Excess hydrazine prevents dimer formation.

  • Reflux at 80°C for 4–6 hours.

  • Cool to RT. The carbohydrazide product typically crystallizes out.

  • Filter and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

Validation Criteria:

  • IR Spectroscopy: Appearance of doublet

    
     peaks at 3200–3300 
    
    
    
    and amide Carbonyl (
    
    
    ) at ~1650
    
    
    .[1]
  • Melting Point: Sharp transition (typically >200°C for nitro-derivatives).

Therapeutic Applications & Case Studies

Antitubercular Agents (Targeting InhA)

The furan-2-carbohydrazide scaffold acts as a bioisostere to isoniazid but often retains activity against Multi-Drug Resistant (MDR) strains.

  • Mechanism: The hydrazide moiety forms a covalent complex with the NAD+ cofactor within the InhA (Enoyl-ACP reductase) binding pocket, inhibiting mycolic acid synthesis.

  • Key Insight: Substitution at C5 with lipophilic groups (e.g., aryl, chloro) improves penetration through the mycobacterial cell wall.

Anticancer Activity (Apoptosis & Kinase Inhibition)

Derivatives bearing electron-withdrawing groups (EWG) at C5 (e.g.,


) have shown potency against lung (A549) and breast (MCF-7) cancer lines.
  • Mechanism: Induction of apoptosis via Caspase-3 activation and inhibition of EGFR kinase activity.

  • Toxicity: A critical challenge is the potential hepatotoxicity of the furan ring (metabolic opening to reactive dicarbonyls). However, 5-aryl substitution significantly stabilizes the ring against metabolic opening.

Comparative Efficacy Data

The following table summarizes quantitative activity from recent high-impact studies.

Compound IDR-Group (C5)Target/Cell LineActivity ValueReference
F-H-01 4-NitrophenylM. tuberculosis H37RvMIC: 3.12 µg/mL[Tok et al., 2025]
F-H-01 4-NitrophenylA549 (Lung Cancer)IC50: 43.38 µM[Tok et al., 2025]
F-TZ-04 4-ChlorophenylS. aureusMIC: 15.0 µg/mL[RSC, 2023]
F-OX-2L 3,4-DimethoxyphenylInhA EnzymeBinding Energy: -10.3 kcal/mol[ResearchGate, 2025]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold is governed by three distinct zones.

SAR Logic Map

SAR_Map Scaffold Furan-2-Carbohydrazide Core Zone1 Zone 1: C5-Substitution (Lipophilicity & Electronics) Scaffold->Zone1 Zone2 Zone 2: Furan Ring (Bioisostere) Scaffold->Zone2 Zone3 Zone 3: Hydrazide Linker (H-Bonding & Chelation) Scaffold->Zone3 Z1_Detail • Aryl/Heteroaryl groups increase stability. • EWGs (NO2, Cl) enhance cytotoxicity. • Bulky groups improve selectivity. Zone1->Z1_Detail Z2_Detail • Oxygen atom acts as H-bond acceptor. • Metabolic liability (Ring opening) reduced by C5-arylation. Zone2->Z2_Detail Z3_Detail • Terminal NH2 essential for Schiff bases. • C=O interacts with Serine proteases. • Cyclization to Oxadiazole locks conformation. Zone3->Z3_Detail

Figure 2: Pharmacophore dissection of the furan-2-carbohydrazide scaffold.

Critical Design Rules
  • The "Nitro" Switch: A nitro group (

    
    ) at the C5-phenyl ring dramatically increases antibacterial potency but also raises mutagenicity concerns (Ames positive).
    
  • The Linker Flexibility: Converting the hydrazide (

    
    ) to a hydrazone (
    
    
    
    ) restricts conformational freedom, often improving binding affinity to rigid pockets like kinases.
  • Lipophilicity Balance: For antitubercular activity, a

    
     of 2.5–3.5 is ideal. Unsubstituted furan hydrazides are too polar (
    
    
    
    ) to penetrate the mycobacterial cell wall effectively.

Mechanistic Workflow: InhA Inhibition

Understanding the specific interaction with InhA is vital for designing antitubercular derivatives.

Mechanism Step1 Prodrug Activation (Oxidation by KatG) Step2 Formation of Isonicotinic-Acyl Radical (Reactive Intermediate) Step1->Step2 Oxidative activation Step3 Covalent Adduct Formation with NAD+ Step2->Step3 Coupling Step4 Binding to InhA Active Site (Enoyl-ACP Reductase) Step3->Step4 Competitive Inhibition Step5 Inhibition of Fatty Acid Elongation (Mycolic Acid Shutdown) Step4->Step5 Blockade Step6 Mycobacterial Cell Death Step5->Step6 Lysis

Figure 3: Mechanism of Action for hydrazide-based InhA inhibitors.

References

  • Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2025). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.[2] Journal of Research in Pharmacy, 26(1), 13-19.[2]

  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications.

  • Mkadmh, A., et al. (2025).[2] Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular agents. ResearchGate.

  • RSC Publishing. (2023). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents.[3] Royal Society of Chemistry.

  • National Institutes of Health (PMC). (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi.

Sources

Foundational

Comprehensive Solubility Profiling of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide in Organic Solvents: A Preformulation Guide

Executive Summary In early-stage drug development and chemical synthesis, understanding the solubility profile of a building block or active pharmaceutical ingredient (API) is not merely a box-checking exercise; it is th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and chemical synthesis, understanding the solubility profile of a building block or active pharmaceutical ingredient (API) is not merely a box-checking exercise; it is the foundation of process chemistry and assay development. 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (CAS: 438221-91-1) is a highly versatile intermediate. However, its unique structural motifs—a lipophilic fluorophenoxy group coupled with a highly polar, hydrogen-bonding carbohydrazide moiety—create a complex solvation landscape.

This whitepaper provides an authoritative, mechanistic guide to profiling the solubility of this compound in organic solvents. By moving beyond empirical trial-and-error, we establish a self-validating thermodynamic protocol and a logical solvent selection matrix grounded in physicochemical causality.

Physicochemical Profiling & Mechanistic Solubility Rationale

To predict how 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide will behave in solution, we must first deconstruct its molecular architecture. The molecule exhibits a calculated LogP of 1.6012 and a Topological Polar Surface Area (TPSA) of 77.49 Ų[1].

While parent carbohydrazides are notoriously water-soluble and largely insoluble in organic solvents like ethanol or benzene due to their dense hydrogen-bonding networks[2], the functionalization in this molecule shifts its solubility domain. The addition of the 4-fluorophenoxy and furan rings introduces significant lipophilicity, effectively reducing aqueous solubility and demanding organic or binary solvent systems for downstream applications.

The Causality of Solvation: The carbohydrazide group (-C(=O)NHNH₂) acts as both a strong hydrogen-bond donor (2 sites) and acceptor (4 total sites in the molecule)[1]. In the solid state, these molecules form robust intermolecular hydrogen-bonded dimers or polymeric networks, resulting in a high crystal lattice energy. To achieve dissolution, the solvent must thermodynamically outcompete these solute-solute interactions. Polar aprotic solvents (e.g., DMSO, DMF) excel here; their high dielectric constants and strong H-bond accepting capabilities disrupt the hydrazide network endothermically, driving the compound into solution[3]. Conversely, non-polar solvents (e.g., heptane) lack the dipole moment required to break these bonds, resulting in near-zero solubility.

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyValueMechanistic Implication for Solvation
Molecular Weight 250.23 g/mol Small molecular size generally favors favorable entropy of mixing.
LogP 1.6012Lipophilic bias; indicates poor aqueous solubility and favors organic media.
TPSA 77.49 ŲModerate polarity; necessitates solvents with strong H-bonding capacity.
H-Bond Donors 2Strong tendency to form resilient intermolecular networks (hydrazide moiety).
H-Bond Acceptors 4Can interact favorably with protic solvents or strong H-bond donors.

Self-Validating Protocol: Thermodynamic Equilibrium Solubility

A critical pitfall in preformulation is mistaking a kinetic supersaturation state for true thermodynamic solubility. To ensure absolute trustworthiness, the following Shake-Flask protocol is designed as a self-validating system . It incorporates time-course equilibrium checks and solid-state verification to guarantee that the measured solubility reflects the true polymorph, not a transient state or a solvent-induced pseudopolymorph[4].

Step-by-Step Methodology
  • Excess Solid Addition: Accurately weigh 15–20 mg of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide into 2 mL glass HPLC vials (performed in triplicate for statistical power).

  • Solvent Dispensation: Add exactly 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, Ethyl Acetate) to each vial.

  • Equilibration (The Kinetic Phase): Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 300 rpm.

  • Self-Validation Sampling (The Equilibrium Check): Extract 50 µL aliquots at 24 hours and 48 hours .

    • Causality: If the concentration variance (

      
      ) between the 24h and 48h time points is 
      
      
      
      , thermodynamic equilibrium is definitively confirmed. If
      
      
      , incubation must continue.
  • Phase Separation: Centrifuge the sampled aliquots at 10,000 x g for 10 minutes to pellet any undissolved micro-particulates. (Filtration can adsorb lipophilic compounds and should be avoided unless filter-binding studies are performed).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify via HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical Control): Carefully decant the remaining solvent and gently dry the residual solid pellet. Analyze the pellet via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transitions or form solvates[4]. If the XRPD pattern of the pellet differs from the bulk API, the recorded solubility is for the new form, and the data must be flagged.

Workflow Start Compound Weighing (Excess Solid) Solvent Solvent Addition (Organic Panel) Start->Solvent Incubation Shake-Flask Incubation (24-48h, 25°C) Solvent->Incubation Separation Phase Separation (Centrifugation/Filtration) Incubation->Separation Analysis HPLC-UV Quantification Separation->Analysis Validation Solid-State Verification (XRPD/DSC) Separation->Validation Pellet Analysis->Validation Data Concordance

Fig 1. Thermodynamic solubility workflow ensuring phase separation and solid-state validation.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics of the furan-2-carbohydrazide core and its fluorophenoxy substituent, the following table outlines the expected solubility profile across various organic solvent classes at standard ambient temperature (25°C).

Table 2: Estimated Solubility Profile in Key Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Rationale
Polar Aprotic DMSO46.7> 50Strong H-bond acceptance disrupts hydrazide dimers; optimal for stock solutions.
Polar Aprotic DMF36.7> 50High dipole moment overcomes crystal lattice energy effectively[3].
Polar Protic Methanol32.610 - 20Dual H-bond donor/acceptor, but lower solubilizing power than aprotics.
Polar Protic Ethanol24.55 - 15Increased alkyl chain length slightly reduces solvation efficiency.
Medium Polarity Ethyl Acetate6.01 - 5Weak H-bond acceptor; struggles to break strong solute-solute H-bonds.
Non-Polar Heptane1.9< 0.1Incapable of disrupting polar hydrazide interactions; acts as an anti-solvent.

Solvent Selection Strategy for Downstream Applications

Selecting the right solvent is not just about maximizing solubility; it is about matching the solvent's physicochemical properties to the downstream application. The logic tree below illustrates the decision-making process for utilizing 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide in various laboratory workflows.

  • Chemical Synthesis: Requires high concentrations to drive reaction kinetics. Polar aprotic solvents (DMSO, DMF) are the primary choice.

  • Purification/Crystallization: Requires a steep temperature-solubility gradient. Alcohols (like Ethanol) are excellent primary solvents, while non-polar solvents (Heptane) serve as ideal anti-solvents to force precipitation.

  • In Vitro Assays: Requires biocompatibility. The compound should be dissolved in 100% DMSO as a highly concentrated stock, then diluted into aqueous buffers (ensuring final DMSO concentration remains <1% to prevent cellular toxicity).

LogicTree Target Solvent Selection Goal Synthesis Chemical Synthesis (High Conc. Needed) Target->Synthesis Assay In Vitro Assay (Biocompatibility) Target->Assay Purification Crystallization (Temp-Dependent) Target->Purification PolarAprotic Polar Aprotic (DMSO, DMF) Synthesis->PolarAprotic Primary Binary Binary Mixtures (DMSO/Buffer) Assay->Binary Dilution Alcohols Alcohols/Esters (EtOH, EtOAc) Purification->Alcohols Anti-solvent

Fig 2. Logical decision matrix for selecting organic solvents based on downstream applications.

Conclusion

The solubility of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide is dictated by the constant thermodynamic tug-of-war between its lipophilic fluorophenoxy tail and its strongly hydrogen-bonding carbohydrazide head. By employing a self-validating thermodynamic protocol and understanding the causality of solvent-solute interactions, researchers can bypass empirical guesswork, ensuring robust chemical synthesis, accurate assay data, and streamlined preformulation development.

References

  • ChemScene. "5-((4-Fluorophenoxy)methyl)furan-2-carbohydrazide Product Data & Computational Chemistry.
  • Wikipedia. "Carbohydrazide - Structure and Properties.
  • Ataman Kimya. "Carbohydrazine - Industrial Uses and Solubility.
  • ResearchGate. "Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide.
  • Longdom Publishing. "Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Scientific Rationale 5-[(4-Fluorophenoxy)methyl]furan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Scientific Rationale

5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (CAS: 438221-91-1, Molecular Weight: 250.23 g/mol )[1] is a highly versatile molecular building block in medicinal chemistry. Furan-2-carbohydrazide derivatives serve as critical precursors for the synthesis of complex, bioactive heterocycles—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—which are widely investigated for their potent antimicrobial, antifungal, and anticancer properties[2],[3].

The incorporation of a 4-fluorophenoxy moiety into the furan scaffold is strategically significant. The fluorine atom enhances the compound's lipophilicity and metabolic stability, making this specific carbohydrazide an excellent starting point for hit-to-lead optimization in drug discovery programs.

As an Application Scientist, I have structured this protocol to move beyond a simple "recipe." This guide elucidates the physicochemical causality behind each experimental manipulation, ensuring that researchers can troubleshoot, scale, and adapt the workflow with a deep understanding of the underlying reaction mechanics.

Retrosynthetic Strategy & Mechanistic Causality

The target compound is synthesized via a robust, linear two-step sequence utilizing methyl 5-(chloromethyl)furan-2-carboxylate (CAS: 2144-37-8)[4] as the primary starting material.

  • Step 1: Williamson Ether Synthesis (

    
    ) 
    The coupling of 4-fluorophenol with the chloromethyl furan derivative.
    
    • Causality of Base Selection: Potassium carbonate (

      
      ) is selected as a mild, non-nucleophilic base. Utilizing a stronger base, such as sodium hydroxide (
      
      
      
      ), would inadvertently trigger the saponification of the methyl ester, yielding a carboxylic acid and permanently halting the subsequent amidation step[3].
    • Causality of Solvent: N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. It poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the bimolecular nucleophilic substitution (

      
      ) of the primary chloride.
      
  • Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) The intermediate ester is reacted with hydrazine hydrate to form the final carbohydrazide[2].

    • Causality of Reagent Stoichiometry: Hydrazine is a potent

      
      -effect nucleophile. An excess of hydrazine hydrate (typically 2.4 equivalents) is strictly required to drive the equilibrium toward the carbohydrazide and suppress the formation of undesired 
      
      
      
      -diacylhydrazine dimers.
    • Causality of Solvent: Ethanol is chosen because it effectively solubilizes the starting materials at reflux temperatures. However, as the highly polar carbohydrazide product forms, its solubility in cold ethanol drops dramatically, allowing for isolation via simple precipitation and filtration[2].

Experimental Workflows & Derivatization Pathways

SynthesisWorkflow A Methyl 5-(chloromethyl) furan-2-carboxylate + 4-Fluorophenol B Methyl 5-[(4-fluorophenoxy) methyl]furan-2-carboxylate A->B K2CO3, DMF 80°C, SN2 C 5-[(4-Fluorophenoxy)methyl] furan-2-carbohydrazide B->C NH2NH2·H2O, EtOH Reflux, Amidation

Figure 1: Two-step synthetic workflow for 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide.

ApplicationPathway cluster_derivatives Target 5-[(4-Fluorophenoxy)methyl] furan-2-carbohydrazide Schiff Schiff Bases (Antimicrobial) Target->Schiff + Ar-CHO (Acid Catalyst) Oxadiazole 1,3,4-Oxadiazoles (Anticancer) Target->Oxadiazole + CS2 / KOH (Cyclization) Triazole 1,2,4-Triazoles (Antifungal) Target->Triazole + RNCS (Base/Heat)

Figure 2: Downstream derivatization pathways of the carbohydrazide scaffold.

Materials and Reagents

Table 1: Quantitative Reagent Summary (10.0 mmol scale)

Reagent / MaterialCAS NumberFunctionEquivalentsAmount
Methyl 5-(chloromethyl)furan-2-carboxylate 2144-37-8Starting Material1.0 eq1.75 g
4-Fluorophenol 367-12-4Nucleophile1.0 eq1.12 g
Potassium Carbonate (

)
584-08-7Base1.5 eq2.07 g
N,N-Dimethylformamide (DMF) 68-12-2SolventN/A20 mL
Hydrazine Hydrate (80% aq) 7803-57-8Amidation Reagent2.4 eq1.50 mL
Ethanol (Absolute) 64-17-5SolventN/A30 mL

Step-by-Step Methodologies

Protocol A: Synthesis of Methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.12 g, 10.0 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.07 g, 15.0 mmol). Stir the suspension vigorously at room temperature for 30 minutes. Visual cue: The solution may slightly darken as the potassium phenoxide generates.
    
  • Alkylation: Dissolve methyl 5-(chloromethyl)furan-2-carboxylate (1.75 g, 10.0 mmol)[4] in DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v; UV visualization at 254 nm).

  • Workup & Isolation: Once the starting material is fully consumed, cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water.

    • Self-Validating Step: The sudden decrease in solvent polarity forces the hydrophobic ether intermediate to precipitate immediately as an off-white solid.

  • Purification: Filter the solid under vacuum. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual DMF and inorganic salts. Dry in a vacuum desiccator overnight.

Protocol B: Synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

⚠️ Safety Warning: Hydrazine hydrate is highly toxic and a suspected carcinogen. Perform all operations within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, goggles).

  • Preparation: Transfer the dried intermediate from Protocol A (approx. 2.50 g, 10.0 mmol) into a clean 100 mL round-bottom flask.

  • Solvation: Add absolute ethanol (30 mL) and stir to create a uniform suspension.

  • Amidation: Slowly add hydrazine hydrate (80% aqueous solution, 1.5 mL, ~24.0 mmol)[2].

  • Reaction: Reflux the mixture at 80 °C for 8–10 hours.

    • Self-Validating Step: The reaction will typically transition from a suspension to a clear solution as the ester reacts, followed by the gradual precipitation of the product as the highly polar carbohydrazide forms and exceeds its solubility limit in hot ethanol[3].

  • Workup: Remove the flask from the heat source and cool the reaction mixture to 0–5 °C in an ice bath for 2 hours to maximize crystallization.

  • Isolation: Filter the white to off-white precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol (10 mL) and diethyl ether (10 mL) to purge unreacted hydrazine and trace impurities.

  • Drying: Dry the final product under high vacuum at 40 °C for 12 hours.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected spectral parameters.

Table 2: Expected Analytical Data for 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

TechniqueExpected Signals / Observations

H NMR (DMSO-

)

~9.60 (s, 1H, -NH), ~7.10-7.20 (m, 4H, Ar-H), ~7.05 (d, 1H, Furan C3-H), ~6.65 (d, 1H, Furan C4-H), ~5.05 (s, 2H, -CH

-O-), ~4.50 (br s, 2H, -NH

)

C NMR (DMSO-

)

~158.0 (C=O), ~157.0 (d, C-F), ~154.5 (Ar-C-O), ~147.5 (Furan C2), ~116.0, ~115.5, ~114.5, ~111.5, ~62.0 (-CH

-O-)
LC-MS (ESI+) m/z calculated for C

H

FN

O

: 250.23[1]; Found: [M+H]

~251.1
FT-IR (KBr pellet) ~3300-3200 cm

(N-H stretch), ~1660 cm

(C=O amide I), ~1210 cm

(C-O-C ether)[2]

References

  • Title: 5-((4-Fluorophenoxy)methyl)
  • Source: arkivoc (arkat-usa.org)
  • Title: Synthesis of N'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide and N'-(arylaminoacetyl)
  • Title: CAS 2144-37-8: Methyl 5-(chloromethyl)

Sources

Application

Application Note: High-Yield Synthesis of N-Acylhydrazones (Schiff Bases) from Furan-2-Carbohydrazide

Executive Summary & Scientific Rationale This application note details the optimized protocol for synthesizing N-acylhydrazones via the condensation of furan-2-carbohydrazide with aromatic aldehydes. While frequently cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the optimized protocol for synthesizing N-acylhydrazones via the condensation of furan-2-carbohydrazide with aromatic aldehydes. While frequently categorized as "Schiff bases" in broader literature, these compounds are chemically distinct acylhydrazones (


).

The furan-2-carboxamide pharmacophore is a critical scaffold in medicinal chemistry, exhibiting potent antitubercular, antifungal, and anticancer properties due to the electron-rich furan ring and the ability of the hydrazone linker to chelate transition metals (Fe, Cu, Zn) in biological systems.

Key Technical Insight: Unlike simple amine-aldehyde condensations, the reaction of a hydrazide requires careful pH control. The nucleophilicity of the terminal nitrogen (


) is reduced by the adjacent carbonyl group (resonance delocalization). Therefore, acid catalysis is not merely optional but often critical to activate the electrophilic aldehyde carbonyl without protonating the hydrazide nucleophile into inactivity.

Reaction Mechanism & Pathway

The formation of the acylhydrazone proceeds through a nucleophilic addition-elimination pathway. The process is reversible and equilibrium-driven, necessitating the removal of water or the use of specific solvent conditions to drive the reaction to completion.

Mechanistic Flowchart

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical tetrahedral intermediate and the dehydration step.

ReactionMechanism Reagents Reagents: Furan-2-carbohydrazide + Aldehyde (R-CHO) Activation Step 1: Protonation (Aldehyde Activation) Reagents->Activation H+ (Cat.) Attack Step 2: Nucleophilic Attack (Formation of C-N bond) Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Step 3: Dehydration (-H₂O) Intermediate->Dehydration Rate Limiting Product Final Product: N-Acylhydrazone Dehydration->Product Irreversible (Precipitation)

Figure 1: Acid-catalyzed mechanism for the condensation of furan-2-carbohydrazide with aldehydes.

Materials & Equipment

Reagents
  • Precursor: Furan-2-carbohydrazide (Purity >98%).

  • Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for its higher boiling point (

    
    ), which accelerates kinetics.
    
  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Recrystallization Solvent: Ethanol, DMF, or EtOH/Water mixtures.

Equipment
  • Round-bottom flask (100 mL or 250 mL).

  • Reflux condenser with drying tube (calcium chloride).

  • Magnetic stirrer/hot plate with oil bath.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is standardized for a 10 mmol scale. It uses a "One-Pot, Acid-Catalyzed Reflux" method, which is the industry standard for high purity and yield.

Synthesis Workflow

Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve Hydrazide in Hot Ethanol (20 mL) Start->Dissolve AddAldehyde Add Aldehyde (10 mmol) + 3-5 drops Glacial AcOH Dissolve->AddAldehyde Reflux Reflux at 80°C Time: 3-6 Hours AddAldehyde->Reflux Check TLC Check (Hexane:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to RT -> Ice Bath (Precipitation) Check->Cool Complete Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Recryst Recrystallization (Abs. Ethanol) Filter->Recryst

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Detailed Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve Furan-2-carbohydrazide (1.26 g, 10 mmol) in Absolute Ethanol (20-30 mL). Mild heating may be required to fully solubilize the hydrazide.[3]

  • Addition: Add the substituted Aromatic Aldehyde (10 mmol) to the solution.

    • Expert Tip: If the aldehyde is a liquid, add it dropwise. If solid, dissolve it in a minimum amount of ethanol before addition.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid .

    • Why? This adjusts the pH to ~4-5, optimal for protonating the aldehyde oxygen without protonating the hydrazide nitrogen.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 to 6 hours .
    
    • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 or 6:4). The hydrazide spot (lower

      
      ) should disappear.
      
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid product using a Buchner funnel.

    • Wash the precipitate with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize the crude product from hot ethanol. If the product is highly insoluble, use an Ethanol:DMF (9:1) mixture.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or 
    
    
    
    .

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following table summarizes the expected signals for a successful furan-2-carbohydrazide Schiff base.

Spectroscopic Data Table
TechniqueFunctional GroupExpected Signal / ShiftNotes
FT-IR

(Amide)

Sharp/Medium band.
FT-IR

(Amide I)

Strong band. Shifts lower if H-bonded.
FT-IR

(Imine)

Diagnostic Peak. Confirms condensation.
1H NMR


(s)
Singlet,

exchangeable.[4]
1H NMR


(s)
Diagnostic Peak. Azomethine proton.
1H NMR Furan Protons

(m)
Usually 3 distinct signals (

).
13C NMR


Carbonyl carbon.
13C NMR


Azomethine carbon.[5]

Troubleshooting & Optimization

Common Issues
  • No Precipitate Formed:

    • Cause: Product is too soluble in ethanol or reaction is incomplete.

    • Solution: Concentrate the solvent volume by 50% using a rotary evaporator, then refrigerate overnight. Alternatively, pour the reaction mixture into crushed ice with vigorous stirring.

  • Oiling Out:

    • Cause: Presence of impurities or low melting point.

    • Solution: Re-dissolve in hot ethanol and add water dropwise until turbidity appears, then cool slowly. Scratching the glass wall can induce nucleation.

  • Low Yield:

    • Cause: Inefficient water removal (equilibrium issue).

    • Solution: Add anhydrous

      
       to the reaction flask (if stirring allows) or use a Dean-Stark trap if using a higher boiling solvent like Toluene (though Ethanol is usually sufficient).
      
Green Chemistry Alternative

For a more sustainable approach, this reaction can be performed under Microwave Irradiation .

  • Conditions: Ethanol solvent, cat.[1][6][7][8][9][10] AcOH, Microwave reactor at

    
    , 
    
    
    
    for 2-5 minutes .
  • Advantage: Drastically reduced reaction time and often higher yields due to superheating effects.

References

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide. International Journal of Science and Research Archive, 2022.[1][11]

  • Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2-carbohydrazide and their derivatives as an antimicrobial agent. Prime Scholars, 2022.

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 2024.

  • Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arabian Journal of Chemistry, 2013.

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (Relevant for NMR characterization of furan ring systems). Molecules, 2023.[5][12][13]

Sources

Method

Microwave-Assisted Synthesis of Fluorinated Furan Carbohydrazides

Content Type: Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists, Academic Researchers Abstract & Strategic Significance The incorporation of fluorine into heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists, Academic Researchers

Abstract & Strategic Significance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, lipophilicity, and ligand-binding affinity. Furan carbohydrazides serve as versatile intermediates for synthesizing bioactive molecules, including antimicrobial and anticancer agents (e.g., Schiff bases, 1,3,4-oxadiazoles).

Conventional thermal synthesis of hydrazides from esters often requires prolonged reflux (6–24 hours) and excess hydrazine, leading to side reactions and difficult purification. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating fluorinated furan carbohydrazides. This method reduces reaction times from hours to minutes, improves yields (>90%), and minimizes solvent waste, aligning with Green Chemistry principles.

Chemical Background & Mechanism[1][2]

The Reaction: Nucleophilic Acyl Substitution

The synthesis involves the hydrazinolysis of a fluorinated furan ester. Hydrazine acts as a hard nucleophile, attacking the carbonyl carbon of the ester. The presence of an electron-withdrawing group (EWG) like trifluoromethyl (-CF


) on the furan ring activates the carbonyl, making it more susceptible to nucleophilic attack, but also potentially more sensitive to hydrolysis if water is present in excess.

Key Mechanistic Insight: Microwave irradiation provides efficient internal heating (dipolar polarization) of the polar solvent (Ethanol) and reagents. This "superheating" effect overcomes the activation energy barrier more rapidly than conductive heating, promoting the formation of the tetrahedral intermediate and the subsequent elimination of the alkoxide leaving group.

Reaction Scheme (DOT Visualization)

ReactionScheme Reactant1 Ethyl 5-(trifluoromethyl)-2-furoate (Substrate) Intermediate Tetrahedral Intermediate Reactant1->Intermediate MW Irradiation (Dipolar Polarization) Reactant2 Hydrazine Hydrate (Nucleophile) Reactant2->Intermediate Product 5-(Trifluoromethyl)-2-furoic hydrazide (Target) Intermediate->Product Elimination Byproduct Ethanol (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway of microwave-assisted hydrazinolysis.

Equipment & Materials

Reagents
  • Substrate: Ethyl 5-(trifluoromethyl)-2-furoate (98% purity).

  • Reagent: Hydrazine hydrate (NH

    
    NH
    
    
    
    · H
    
    
    O), 80% or 98% solution.
    • Safety Note: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Solvent: Absolute Ethanol (EtOH).

    • Note: Ethanol is an excellent microwave absorber (high loss tangent, tan

      
      ).
      
Instrumentation
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: Pressure-sealed vessel capability (10 mL or 30 mL vials).

    • Temperature Control: IR sensor or Fiber optic probe (preferred for accuracy).

  • Analytical: TLC plates (Silica gel 60 F254), UV lamp (254 nm), Melting point apparatus.

Experimental Protocol

Optimization of Parameters

The following parameters were optimized to maximize yield and purity for fluorinated furan derivatives.

ParameterConventional RefluxMicrowave Protocol (Optimized)
Temperature 78°C (Boiling EtOH)100°C – 120°C (Pressurized)
Time 6 – 12 Hours2 – 10 Minutes
Yield 65% – 75%92% – 96%
Solvent Vol. 20 – 50 mL2 – 5 mL (High Concentration)
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 10 mL microwave-compatible glass vial, dissolve Ethyl 5-(trifluoromethyl)-2-furoate (1.0 mmol, ~222 mg) in Absolute Ethanol (3.0 mL).

  • Add Hydrazine Hydrate (3.0 mmol, ~0.15 mL) dropwise to the solution.

    • Scientist Tip: A 1:3 molar ratio ensures complete conversion and drives the equilibrium forward.

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE-lined cap.

  • Place in the microwave reactor cavity.

  • Program the method:

    • Mode: Dynamic/Standard

    • Temperature: 110°C

    • Hold Time: 5 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Max 150W (System will modulate power to maintain temp).

    • Stirring: High speed.

Step 3: Work-up and Purification

  • Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).

  • Observation: The product usually precipitates as a white or off-white solid upon cooling.

  • If no precipitate forms, concentrate the solvent to 50% volume under reduced pressure and chill in an ice bath.

  • Filter the solid using vacuum filtration.

  • Wash: Rinse the filter cake with cold ethanol (2 x 2 mL) followed by cold water (2 x 2 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.

Workflow Diagram (DOT Visualization)

ExperimentalWorkflow Start Start: Reagent Prep (1 mmol Ester + 3 mmol Hydrazine in EtOH) MW_Setup Seal Vial & Load Reactor Start->MW_Setup Irradiation MW Irradiation 110°C | 5 min | 150W MW_Setup->Irradiation Cooling Cool to RT (Precipitate Formation) Irradiation->Cooling Filtration Vacuum Filtration Wash w/ Cold EtOH Cooling->Filtration Recrystallization Recrystallization (from Ethanol/Water if needed) Filtration->Recrystallization Optional Final Pure Fluorinated Carbohydrazide Filtration->Final Recrystallization->Final

Figure 2: Operational workflow for microwave-assisted synthesis.

Characterization & Validation

The synthesized 5-(trifluoromethyl)-2-furoic hydrazide must be validated using spectroscopic methods.

  • Melting Point: Expect a sharp range (e.g., 145–148°C, dependent on specific derivative).

  • IR Spectroscopy (ATR):

    • 3200–3300 cm

      
      : N-H stretching (hydrazide doublet).
      
    • 1650–1670 cm

      
      : C=O stretching (amide I).
      
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       9.8–10.0 ppm (s, 1H, CONH ).
      
    • 
       7.2–7.5 ppm (m, 2H, Furan ring protons).
      
    • 
       4.5–4.6 ppm (s, 2H, NH
      
      
      
      , broad exchangeable).
  • 
    F NMR: 
    
    • Single peak around -63 ppm (indicating intact CF

      
       group).
      

Troubleshooting & Expert Insights

  • Pressure Buildup: Ethanol generates significant pressure at 110°C. Ensure the vessel is rated for at least 300 psi. If the pressure limit is tripped, reduce the temperature to 100°C and extend time to 8 minutes.

  • Solvent Choice: If the starting ester is poorly soluble in ethanol, use Methanol or a mixture of EtOH/DMF (9:1) . However, DMF is difficult to remove; ethanol is preferred for ease of work-up.

  • Hydrazine Handling: Excess hydrazine hydrate is essential. If the yield is low, increase the ratio to 1:5. Ensure the hydrazine hydrate is fresh; old bottles often degrade to carbonate salts.

References

  • Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. National Institutes of Health (NIH) / PMC. [Link]

  • Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI - Polymers. [Link]

  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. National Institutes of Health (NIH) / PMC. [Link]

Application

Application Notes &amp; Protocols: Crystallization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

Abstract: This document provides a comprehensive guide to the crystallization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide, a molecule of interest for pharmaceutical research and development. The protocols herein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the crystallization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide, a molecule of interest for pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a first-principles approach to developing a robust crystallization strategy. We move beyond simple step-by-step instructions to explain the underlying scientific principles, enabling users to troubleshoot and adapt these methods effectively. Key topics include initial physicochemical assessment, systematic solvent screening, detailed protocols for various crystallization techniques, and strategies for identifying the most thermodynamically stable polymorphic form.

Introduction: The Critical Role of the Crystalline State

5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide incorporates several key pharmacophores: a furan ring, a hydrazide moiety, and a fluorinated aromatic ether. The hydrazide group, in particular, is a versatile functional group known for forming extensive hydrogen-bonding networks, which significantly influences the crystal lattice. The final solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its downstream performance and manufacturability. Properties such as solubility, dissolution rate, bioavailability, stability, and hygroscopicity are all intrinsically linked to the compound's crystal structure.[1][2]

Many pharmaceutical compounds, especially those with hydrogen-bonding capabilities like hydrazides, can exist in multiple crystalline forms known as polymorphs.[3] Different polymorphs of the same compound can have drastically different physical properties, making the identification and consistent production of the most stable form a regulatory and therapeutic necessity.[1][2] This guide provides the foundational methods to screen for, generate, and characterize high-quality crystals of the title compound.

Pre-Crystallization Assessment & Strategy

Before embarking on crystallization trials, a rational strategy must be developed based on the molecule's structural characteristics.

Molecular Features Influencing Crystallization:

  • Hydrogen Bond Donors: The -NH and -NH2 protons of the hydrazide group.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the furan ring oxygen, the ether oxygen, and the hydrazide nitrogens.

  • Aromatic Systems: The furan and fluorophenyl rings offer potential for π-π stacking interactions.

  • Polarity: The combination of polar (hydrazide) and non-polar (aromatic ether) regions suggests that a range of solvents and solvent mixtures may be effective.

The primary goal is to identify conditions that lead to the thermodynamically most stable polymorph to avoid unwanted phase transformations during manufacturing or storage.[4] A comprehensive screening approach is therefore essential.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Method Application cluster_2 Phase 3: Isolation & Analysis crude Crude 5-[(4-Fluorophenoxy)methyl] furan-2-carbohydrazide sol_screen Systematic Solvent Screening crude->sol_screen sol_table Generate Solubility Profile Table sol_screen->sol_table method_select Select Crystallization Method sol_table->method_select slow_cool Slow Cooling method_select->slow_cool Good Temp Gradient slow_evap Slow Evaporation method_select->slow_evap Soluble at RT vapor_diff Vapor Diffusion method_select->vapor_diff Small Scale, High Quality slurry Slurry Conversion (for Stability) method_select->slurry Identify Stable Polymorph isolate Isolate Crystals (Filtration) slow_cool->isolate slow_evap->isolate vapor_diff->isolate slurry->isolate dry Dry Under Vacuum isolate->dry characterize Characterize Solid Form (PXRD, DSC, TGA, Microscopy) dry->characterize

Caption: General workflow for crystallization and polymorph screening.

Experimental Protocols

Protocol 3.1: Systematic Solvent Screening

Scientist's Rationale: The foundation of any crystallization process is selecting an appropriate solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing for recovery of the purified solid upon cooling.[5][6] This initial screen aims to quickly identify a small number of promising candidates from a larger, diverse set.

Materials:

  • Crude 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

  • Array of small test tubes or vials

  • Heat block or hot plate with water/oil bath

  • Vortex mixer

  • Set of solvents (see Table 1 for suggestions)

Procedure:

  • Place approximately 10-20 mg of the crude compound into each test tube.

  • Add a solvent from the screening list to the first tube in 0.2 mL increments.

  • After each addition, vortex the tube at room temperature for 30 seconds. Observe and record the solubility.

  • If the compound does not dissolve after adding 1.0 mL of solvent, begin heating the tube in 10 °C increments, vortexing at each step. Record the temperature at which the solid fully dissolves.

  • If the solid dissolves at room temperature, the solvent is likely too good for slow cooling crystallization but may be suitable for evaporation or anti-solvent methods.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, then place it in an ice bath (~0-4 °C) for 30 minutes.

  • Observe the nature of the precipitate. Note whether it is crystalline (defined shapes, often shiny) or amorphous (powdery, oily).

  • Repeat this process for all selected solvents.

Data Presentation: Solvent Screening Observations

Solvent ClassSolventSolubility at 25 °CSolubility at 70 °C (or BP)Observations on CoolingSuitability Score (1-5)
Alcohols MethanolSoluble---Likely needs anti-solvent2
EthanolSparingly SolubleSolubleCrystalline precipitate5
IsopropanolPoorly SolubleSolubleFine needles4
Ketones AcetoneSoluble---Likely needs anti-solvent2
Esters Ethyl AcetateSparingly SolubleSolubleSmall prisms4
Ethers 1,4-DioxaneSparingly SolubleSolubleGood quality crystals4
Nitriles AcetonitrilePoorly SolubleSolubleCrystalline precipitate5
Apolar TolueneInsolublePoorly Soluble---1
Mixtures Ethanol/Water---Test promising solvents------
Dichloromethane/Methanol---with anti-solvents------
Note: This table is a template for recording experimental results. Actual results will vary.
Protocol 3.2: Slow Cooling Crystallization

Scientist's Rationale: This is the most common and often most effective method for obtaining high-quality, thermodynamically stable crystals.[7] By dissolving the solute in a minimal amount of hot solvent to create a saturated solution, then allowing it to cool slowly, the system has time to achieve equilibrium, favoring the growth of large, well-ordered crystals over rapid precipitation of amorphous material.

Procedure:

  • Based on Protocol 3.1, select a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol or Acetonitrile).

  • Place the crude compound in an Erlenmeyer flask equipped with a stir bar.

  • Add the chosen solvent dropwise while heating the flask to the solvent's boiling point. Continue adding solvent until the compound just dissolves completely. This creates a saturated solution.

  • Remove the flask from the heat source and cover the mouth with a watch glass or loosely plugged stopper to prevent rapid evaporation.

  • Allow the flask to cool undisturbed to room temperature over several hours. To ensure very slow cooling, the flask can be placed inside a larger beaker of hot water or a dewar.

  • Once at room temperature, crystal formation should be visible. To maximize yield, the flask can then be moved to an ice bath or refrigerator for an additional 1-2 hours.

  • Collect the crystals by vacuum filtration using a Büchner funnel, washing with a small amount of the cold crystallization solvent to remove residual impurities.[5]

  • Dry the crystals under vacuum at a temperature well below the melting point.

Protocol 3.3: Slow Evaporation

Scientist's Rationale: This method is useful for compounds that are reasonably soluble at room temperature.[8] By slowly removing the solvent, the concentration of the solute gradually increases, eventually reaching supersaturation and inducing crystallization. This gentle process can yield very high-quality single crystals suitable for X-ray diffraction.

Procedure:

  • Select a solvent in which the compound is soluble at room temperature (e.g., Acetone or Methanol from the screening table).

  • Dissolve the compound in the solvent to create a solution that is near, but not at, saturation.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes will control the evaporation rate.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

G SolventChoice Start: Solubility Data Is compound soluble at RT? Is compound soluble hot but not cold? SolventChoice:f1->SolventChoice:f2 No Evaporation Use Slow Evaporation (Protocol 3.3) or Vapor Diffusion (Protocol 3.4) SolventChoice:f1->Evaporation Yes Cooling Use Slow Cooling (Protocol 3.2) SolventChoice:f2->Cooling Yes BadSolvent Re-screen with different solvents or use mixtures SolventChoice:f2->BadSolvent No

Caption: Decision logic for selecting a primary crystallization method.

Protocol 3.4: Slurry Conversion for Thermodynamic Form Identification

Scientist's Rationale: To ensure the most stable polymorph has been found, a slurry experiment is invaluable.[4] By suspending the compound in a solvent where it has slight solubility, both dissolution and re-precipitation occur continuously. Over time, any less stable (metastable) forms will dissolve and re-precipitate as the most stable form, which has the lowest solubility.

Procedure:

  • Place a generous amount of the crystalline material (any form obtained from previous methods) into a vial.

  • Add a solvent in which the compound is only slightly soluble at the test temperature (e.g., isopropanol or an ethanol/water mixture). The goal is to have a significant amount of undissolved solid.

  • Seal the vial and agitate it (e.g., on a shaker or stir plate) at a constant temperature (typically ambient or slightly elevated) for an extended period (1-2 weeks).

  • After the equilibration period, filter the solid material and dry it.

  • Analyze the resulting solid using methods like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) and compare it to the starting material to detect any phase changes.

Characterization of Crystalline Forms

Once crystals are obtained, they must be characterized to confirm their identity, purity, and solid-state form.

  • Visual and Microscopic Inspection: The first step is to visually inspect the crystals for well-defined facets and uniform morphology.

  • Melting Point: A sharp melting point is a good indicator of purity. Different polymorphs will often have different melting points.[1]

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying and distinguishing polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint".[7][9]

  • Differential Scanning Calorimetry (DSC): DSC measures thermal events, such as melting points and solid-solid phase transitions, providing crucial information about the thermodynamic stability and relationships between different forms.[7]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is used to identify solvates or hydrates by detecting the loss of solvent molecules upon heating.[7]

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; Cooling was too rapid; Compound is highly soluble.- Evaporate some solvent to increase concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites.[10] - Add a "seed" crystal of the pure compound.[10] - Cool the solution to a lower temperature (e.g., freezer).
"Oiling Out" The compound's melting point is below the solvent's boiling point; The solution is too concentrated; High level of impurities.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent. - Switch to a lower-boiling point solvent. - Ensure the crude material is sufficiently pure before attempting crystallization.[10]
Formation of Fine Powder Nucleation is too rapid; Cooling is too fast.- Slow down the cooling process (e.g., use an insulated container). - Use a slightly more dilute solution. - Consider a different solvent system that provides a more moderate solubility curve.
Poor Crystal Quality Vibrations during growth; Rapid solvent evaporation.- Move the crystallization vessel to a quiet, undisturbed location. - For evaporation methods, reduce the size/number of holes in the covering to slow the rate.

References

  • High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. (2022). MDPI. [Link]

  • Small molecules crystallisation. La Factoría de Cristalización. [Link]

  • Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. ResearchGate. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Phase identification and discovery of hidden crystal forms in a polycrystalline pharmaceutical sample using high-throughput 3D e. ChemRxiv. [Link]

  • Screening and Selection of Solid Forms: Optimizing Drug Development. (2025). Solitek Pharma. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024). American Chemical Society. [Link]

  • Method of producing high-purity hydrazine.
  • Guide for crystallization. University of Geneva. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • How to purify hydrazone? ResearchGate. [Link]

  • What Everyone Needs to Know about Polymorphs. Curia Global. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). SciELO. [Link]

  • Polymorphism. New Drug Approvals. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

  • Identifying the stable polymorph early in the drug discovery-development process. ResearchGate. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • A kind of preparation method of hydrazide kind compound.
  • Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ. [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. SciSpace. [Link]

  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono). (2022). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-Pleshkova-Matiichuk/b9a35e4d1f2e9643d928236d88f63567d2634e56]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

Welcome to the technical support center for the synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide is a molecule of interest in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. The synthesis, while conceptually straightforward, can present several challenges that may lead to reduced yields and purification difficulties. This guide provides a comprehensive resource to navigate these potential issues, drawing upon established principles of furan chemistry and hydrazide synthesis.

Reaction Pathway Overview

The most common and direct route to 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide involves the hydrazinolysis of the corresponding methyl or ethyl ester. This pathway is generally efficient, but careful control of reaction conditions is crucial for success.

Reaction_Pathway Methyl_5-[(4-Fluorophenoxy)methyl]furan-2-carboxylate Methyl_5-[(4-Fluorophenoxy)methyl]furan-2-carboxylate Product 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide Methyl_5-[(4-Fluorophenoxy)methyl]furan-2-carboxylate->Product Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Product Methanol Methanol Product->Methanol Byproduct

Caption: General reaction scheme for the synthesis of the target carbohydrazide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide in a question-and-answer format.

Low or No Product Formation

Q1: I am observing very low to no formation of the desired carbohydrazide product. What are the likely causes?

A1: Several factors can contribute to poor product formation. Let's break them down:

  • Inactive Starting Ester: The primary reason for a failed reaction is often the quality of the starting ester, methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate. Ensure that the ester has not hydrolyzed back to the carboxylic acid. You can verify the purity of your starting material via Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Insufficient Reaction Time or Temperature: The hydrazinolysis of some esters can be sluggish. While many reactions proceed well at room temperature, heating the reaction mixture to reflux is a common strategy to increase the reaction rate.[1][2][3][4] Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Poor Quality Hydrazine Hydrate: Hydrazine hydrate is susceptible to decomposition over time. Use a fresh bottle or a recently opened one. The presence of water in hydrazine hydrate is normal, but excessive dilution can slow down the reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_ester Verify Purity of Starting Ester (TLC, NMR) start->check_ester ester_impure Ester is Impure/Hydrolyzed check_ester->ester_impure purify_ester Purify Ester (Recrystallization/Chromatography) or Resynthesize ester_impure->purify_ester Yes ester_pure Ester is Pure ester_impure->ester_pure No increase_temp_time Increase Reaction Temperature (Reflux) and/or Time ester_pure->increase_temp_time monitor_tlc Monitor Reaction by TLC increase_temp_time->monitor_tlc reaction_complete Reaction Goes to Completion? monitor_tlc->reaction_complete workup Proceed to Work-up and Purification reaction_complete->workup Yes check_hydrazine Check Quality of Hydrazine Hydrate reaction_complete->check_hydrazine No

Caption: A step-by-step workflow for troubleshooting low product yields.

Formation of Side Products

Q2: My TLC analysis shows multiple spots in addition to my desired product. What are the possible side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some possibilities:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to your starting ester. As mentioned previously, increasing the reaction time or temperature can help drive the reaction to completion.

  • Furan Ring Opening: Furan rings can be sensitive to acidic conditions.[5] While hydrazinolysis is typically performed under neutral or slightly basic conditions, any acidic impurities in your starting materials or solvent could potentially lead to ring-opening byproducts. Ensure your glassware is clean and your reagents are of high purity.

  • Cleavage of the Ether Linkage: While aryl methyl ethers are generally stable, the phenoxymethyl ether linkage could potentially be susceptible to cleavage under harsh basic conditions or in the presence of strong nucleophiles. However, hydrazine is a relatively soft nucleophile, and this side reaction is less likely under standard hydrazinolysis conditions. If you suspect ether cleavage, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Hydrazone Formation: If your starting material was the aldehyde instead of the ester, the product would be a hydrazone. Ensure you are starting with the correct functional group.

Potential Side Product Reason for Formation Mitigation Strategy
Unreacted Starting EsterIncomplete reactionIncrease reaction time and/or temperature.
Furan Ring-Opened ProductsAcidic impuritiesUse high-purity reagents and clean glassware.
4-FluorophenolCleavage of ether linkageUse milder reaction conditions (lower temperature).
Hydrazone of AldehydeIncorrect starting materialVerify the identity of the starting material.
Purification Challenges

Q3: I'm having difficulty purifying the final product. It either oils out during recrystallization or is difficult to separate from impurities by column chromatography. What can I do?

A3: Purification of carbohydrazides can be tricky due to their polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for purifying carbohydrazides.[6] The key is to find a suitable solvent or solvent system.

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good starting points for furan-containing amides include ethanol, methanol, acetone, and acetonitrile.[6] Solvent mixtures like ethanol/water or methanol/dichloromethane can also be effective.[6]

    • "Oiling Out": If your product "oils out" instead of crystallizing, it could be due to the presence of significant impurities or the use of a solvent with a boiling point higher than the melting point of your product.[6] In such cases, try a lower-boiling point solvent or consider a preliminary purification step, such as a quick filtration through a plug of silica gel to remove baseline impurities.

  • Column Chromatography: While possible, column chromatography of polar carbohydrazides can be challenging due to streaking on the column.

    • Solvent System: A polar solvent system will be required. A good starting point is a mixture of ethyl acetate and hexane, gradually increasing the polarity with methanol. For example, a gradient of 0-10% methanol in dichloromethane or ethyl acetate.

    • TLC Analysis: Before running a column, it is crucial to determine an appropriate solvent system using TLC that gives good separation between your product and impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental procedure for the synthesis?

A1: Based on general procedures for similar compounds, the following protocol can be used as a starting point:

Experimental Protocol: Synthesis of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

  • Materials:

    • Methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate

    • Hydrazine hydrate (80% solution in water is common)

    • Ethanol (or Methanol)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Ice bath

    • Büchner funnel and flask

    • Filter paper

  • Procedure:

    • In a round-bottom flask, dissolve methyl 5-[(4-fluorophenoxy)methyl]furan-2-carboxylate (1 equivalent) in ethanol (approximately 10-20 mL per gram of ester).

    • Add hydrazine hydrate (2-5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

    • Once the reaction is complete (typically after 4-12 hours of reflux, as indicated by the disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.

    • If a precipitate forms, cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.

    • Dry the purified product under vacuum. The product can be further purified by recrystallization if necessary.

Q2: How can I be sure my product is the correct compound?

A2: Characterization of the final product is essential. The following techniques can be used for confirmation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the furan ring protons, the methylene protons of the ether linkage, the aromatic protons of the fluorophenyl group, and the hydrazide protons (-NHNH₂).

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretches of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-O-C stretch of the ether.

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming its identity.

  • Melting Point: A sharp melting point is a good indicator of purity. The predicted melting point for this compound is around 142°C.[7]

Q3: Is the (4-fluorophenoxy)methyl ether linkage stable during the reaction?

A3: Aryl methyl ethers are generally stable to the nucleophilic and mildly basic conditions of hydrazinolysis. The C-O bond of the ether is typically strong and not easily cleaved by hydrazine. However, as a precautionary measure, it is advisable to avoid excessively harsh conditions (e.g., very high temperatures for prolonged periods or the use of strong bases) to minimize the risk of any unwanted side reactions.

References

  • Shankar, S., et al. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

  • BenchChem (2025). Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide. BenchChem.
  • Li, G. (2010). N′-(2,6-Dichlorobenzylidene)furan-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Manjunatha, H. R., et al. (2018). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. [Link]

  • Li, G. (2010). N′-Benzylidenefuran-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Khan, K. M., et al. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
  • Pfizer Inc. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • Bayer Aktiengesellschaft (1985). Process for the preparation of 5-fluorocytosine.
  • Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. [Link]

  • Ali, M. A., et al. (2017). synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Rodríguez-argüelles, M. C., et al. (2018). Crystal structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bikas, R., et al. (2010). (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Li, G. (2010). (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Gultom, M., & Aruan, D. R. (2021). Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion.
  • Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Zhang, Y., et al. (2022). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis. [Link]

  • Kotha, S., & Meshram, M. (2014). An efficient method for demethylation of aryl methyl ethers. ResearchGate. [Link]

  • US EPA. 5-[(4-Fluorophenoxy)methyl]-2-furancarboxylic acid hydrazide Properties. US EPA. [Link]

  • Armed Services Technical Information Agency. (1953). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC. [Link]

  • El-Tabl, A. S., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. RSC Advances. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2021). Chemistry – A European Journal. [Link]

  • Chipperfield, J. R., & Gould, G. E. (1974). Nucleophilic cleavage of the germanium–oxygen bond: acid-catalysed hydrolysis of phenoxygermanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Curran, D. P., et al. (2003). SYNTHESIS OF (R,R)-4,6-DIBENZOFURANDIYL-2,2'-BIS (4-PHENYLOXAZOLINE) (DBFOX/PH) – A NOVEL TRIDENTATE LIGAND. Organic Syntheses. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). Molecules. [Link]

  • Dumesic, J. A., et al. (2016). 5-(Hydroxymethyl)furan-2-formaldehyde (HMF) sulfonate and its synthesis method.
  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Basset, J., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Varma, R. S., & Saini, R. K. (1998).
  • ResearchGate. (2018). Orthogonal cleavage of 2-naphthylmethyl group in the presence of p-methoxy phenyl-protected anomeric position and its use in carbohydrate synthesis. ResearchGate. [Link]

  • Jurd, L. (1964). Preparation of benzofuran derivatives.
  • Fudan University. (2018). 2-substituted-5-phenyl furan compound, and preparation method, pharmaceutical composition and application thereof. Patsnap Eureka. [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Furan-2-Carbohydrazide Solubility &amp; Reaction Optimization

Ticket Subject: Troubleshooting solubility and "oiling out" issues of Furan-2-carbohydrazide (CAS: 3326-71-4) in Ethanol. Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting solubility and "oiling out" issues of Furan-2-carbohydrazide (CAS: 3326-71-4) in Ethanol. Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division. Status: Open.

Diagnostic Workflow

Before altering your experimental setup, determine the specific nature of your solubility failure using the decision matrix below.

SolubilityLogic Start START: Solubility Issue in Ethanol TempCheck Is the solution at Room Temp (25°C)? Start->TempCheck RefluxCheck Is the solution under Reflux (~78°C)? TempCheck->RefluxCheck No (It is hot) Suspension Suspension is Normal. Compound is sparingly soluble in cold EtOH. TempCheck->Suspension Yes OilCheck Is the solid turning into an oil/gum? RefluxCheck->OilCheck Yes ActionHeat ACTION: Heat to Reflux. Solubility increases significantly. Suspension->ActionHeat AcidCheck Did you add Catalytic Acid? OilCheck->AcidCheck No (It stays solid) ActionMP CRITICAL INSIGHT: MP (77-80°C) ≈ BP Ethanol (78°C). You are melting the solid. OilCheck->ActionMP Yes ActionAcid ACTION: Add 2-5 drops Glacial Acetic Acid. Promotes dissolution & reaction. AcidCheck->ActionAcid No ActionCoSolv ACTION: Switch to DMSO/EtOH (1:9 ratio) or DMF. AcidCheck->ActionCoSolv Yes (Still insoluble)

Figure 1: Diagnostic decision tree for troubleshooting furan-2-carbohydrazide solubility. Follow the blue nodes to identify the root cause.

Technical Deep Dive: The Thermodynamics of Dissolution

To solve this issue, you must understand the competition between the Crystal Lattice Energy of the hydrazide and the Solvation Enthalpy of the ethanol.

The "Melting Point Paradox"

The single most common failure mode with Furan-2-carbohydrazide in ethanol is "oiling out" rather than dissolving.

  • Melting Point (MP): 76°C – 81°C [1, 3].

  • Ethanol Boiling Point (BP): 78.37°C.

The Causality: Because the melting point of the solid overlaps almost perfectly with the boiling point of the solvent, vigorous reflux often causes the compound to melt into a separate liquid phase (an oil) before it can fully solvate. This biphasic system (oil droplets in ethanol) has poor surface area compared to fine powder, drastically slowing down reactions like Schiff base formation.

Hydrogen Bonding Network

Hydrazides possess both hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, Furan Oxygen). In cold ethanol, the intermolecular H-bonds between hydrazide molecules (crystal lattice) are stronger than the ethanol-hydrazide interactions.

  • Solution: Energy (Heat) is required to break the lattice.

  • Catalysis: Protonation (via Acetic Acid) disrupts the internal H-bonding network, effectively "salting in" the hydrazide and making it more available for nucleophilic attack [2].

Troubleshooting Scenarios (FAQs)

Q1: "I am stirring at Room Temperature (25°C) and the solution is a cloudy suspension. Is my reagent bad?"

A: No, your reagent is likely fine. Furan-2-carbohydrazide has low solubility in alcohols at ambient temperatures. This is actually a feature used for purification: the compound dissolves in hot ethanol and recrystallizes upon cooling [4].

  • Fix: You must heat the reaction. If your target product is heat-sensitive, you must use a co-solvent like DMSO or DMF (see Protocol B).

Q2: "I heated the ethanol to reflux, but I see oily droplets at the bottom of the flask."

A: You have reached the melting point of the hydrazide (approx. 77-80°C).[1]

  • Fix: Lower the bath temperature to 70-75°C (just below reflux). Add a magnetic stir bar and stir vigorously to disperse the oil. Add 3-5 drops of Glacial Acetic Acid ; this often helps the oil dissolve into the bulk solvent by initiating the reaction (if aldehyde is present) or improving polarity match.

Q3: "I added the aldehyde, and a solid precipitated immediately. Did the hydrazide crash out?"

A: This is likely your Schiff Base product or a hemiaminal intermediate. Schiff bases of furan-2-carbohydrazide are often less soluble in ethanol than the starting materials.

  • Validation: Take a small aliquot, filter, and check the Melting Point. If the MP is >140°C, it is likely your product (Schiff bases typically have higher MPs than the starting hydrazide).

Experimental Protocols

Data Summary: Physical Properties
PropertyValueRelevance
Melting Point 76°C – 81°CCritical: Avoids superheating; indicates "oiling out" risk [3].
Solubility (EtOH, 25°C) Low (<10 mg/mL)Requires heat for reaction.
Solubility (EtOH, 78°C) Moderate/HighIdeal for reflux synthesis & recrystallization.
Solubility (DMSO) HighUse for RT applications or NMR.
Protocol A: Standard Reflux (Schiff Base Synthesis)

Best for: General synthesis where thermal stability is not an issue.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvent: Add Absolute Ethanol (20 mL per 10 mmol of hydrazide).

  • Activation: Add Furan-2-carbohydrazide (1 eq) and 3-5 drops of Glacial Acetic Acid .

    • Why: The acid acts as a catalyst and helps solubilize the hydrazide [1, 2].

  • Heating: Heat the mixture to 70°C (gentle reflux). Ensure the solid dissolves before adding the aldehyde to ensure homogeneity.

    • Note: If it oils out, increase stirring speed and lower heat slightly.

  • Reaction: Add the aldehyde (1 eq) dropwise. Reflux for 2-8 hours.

  • Workup: Cool to room temperature. The product should crystallize. Filter and wash with cold ethanol.[2]

Protocol B: The "Co-Solvent" Method (Room Temp / High Conc.)

Best for: Heat-sensitive aldehydes or high-throughput screening.

  • Dissolution: Dissolve Furan-2-carbohydrazide in a minimum volume of DMSO (Dimethyl sulfoxide) or DMF . It will dissolve readily at RT.

  • Dilution: Slowly add Ethanol to the DMSO solution until a ratio of roughly 1:9 (DMSO:EtOH) is reached.

    • Observation: If a precipitate forms, add just enough DMSO to re-dissolve.

  • Reaction: Add the aldehyde and catalytic acetic acid. Stir at RT for 12-24 hours.

  • Workup: Pour the reaction mixture into ice water to precipitate the product (removes DMSO/DMF).

Workflow Visualization

ReactionWorkflow Input Furan-2-carbohydrazide + Ethanol Step1 Add Glacial Acetic Acid (Catalyst) Input->Step1 Step2 Heat to 70°C (Avoid vigorous boil) Step1->Step2 Check Clear Solution? Step2->Check Check->Step2 No (Stir longer) Step3 Add Aldehyde (Reflux 2-8h) Check->Step3 Yes Result Cool & Filter (Recrystallized Product) Step3->Result

Figure 2: Optimized workflow for Schiff base synthesis using Furan-2-carbohydrazide in ethanol.

References

  • Arabian Journal of Chemistry. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during furan-2-carbohydrazide hydrazinolysis

A Guide to Minimizing Side Reactions During Hydrazinolysis Welcome to the Technical Support Center for the synthesis of furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions During Hydrazinolysis

Welcome to the Technical Support Center for the synthesis of furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the hydrazinolysis of furan-2-carboxylic acid derivatives. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to optimize your synthesis, minimize side reactions, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of furan-2-carbohydrazide.

Q1: What are the most common starting materials for the synthesis of furan-2-carbohydrazide via hydrazinolysis?

A1: Typically, the synthesis starts from either furan-2-carboxylic acid or, more commonly, an ester derivative such as methyl or ethyl furan-2-carboxylate. Esters are often preferred as they tend to undergo cleaner reactions with hydrazine, minimizing side reactions associated with the free carboxylic acid.

Q2: I'm seeing a low yield in my reaction. What are the most likely causes?

A2: Low yields in furan-2-carbohydrazide synthesis can stem from several factors. The most common culprits are incomplete reaction, degradation of the furan ring, and product loss during workup and purification. It's crucial to carefully control reaction temperature and stoichiometry.[1][2]

Q3: My final product is a brownish, tarry substance instead of a crystalline solid. What happened?

A3: The formation of tarry byproducts is a strong indication of furan ring polymerization.[3] The furan ring is sensitive to acidic conditions and high temperatures, which can lead to the formation of polymeric materials.[3][4]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the key safety precautions when working with hydrazine?

A5: Hydrazine and its hydrates are toxic and potentially carcinogenic. Always handle hydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide: Navigating Common Side Reactions

This section provides a deeper dive into specific issues you may encounter during the hydrazinolysis of furan-2-carbohydrazide, offering potential causes and actionable solutions.

Problem 1: Identification of an Unexpected Impurity with a High Molecular Weight

Symptom: Your mass spectrometry data shows a peak corresponding to a di-acylated hydrazine derivative, N,N'-bis(furan-2-carbonyl)hydrazine.

Cause: This side product forms when a molecule of the desired furan-2-carbohydrazide reacts with another molecule of the starting ester or acyl halide. This is more likely to occur if the reaction temperature is too high or if there is a localized high concentration of the starting material.

Solution:

  • Stoichiometry Control: Use a molar excess of hydrazine hydrate to favor the formation of the desired mono-substituted product.

  • Controlled Addition: Add the furan-2-carboxylate ester slowly to the hydrazine solution to maintain a low concentration of the ester throughout the reaction.

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) to reduce the rate of the second acylation.

Problem 2: Evidence of Furan Ring Opening in Analytical Data

Symptom: NMR or IR spectroscopy suggests the presence of carbonyl groups (other than the hydrazide) and a loss of aromatic furan signals.

Cause: The furan ring is susceptible to opening under certain conditions. While typically stable to the basic conditions of hydrazinolysis, prolonged heating or the presence of acidic impurities can catalyze ring cleavage.[4]

Solution:

  • Use High-Purity Starting Materials: Ensure your starting furan-2-carboxylate is free from acidic impurities.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can generate acidic byproducts.

  • Moderate Reaction Temperature: Avoid excessive heating. For many furan-2-carboxylate esters, the reaction with hydrazine hydrate can proceed efficiently at room temperature or with gentle warming.

  • Minimize Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.

Problem 3: Formation of a Yellow Precipitate Identified as 1,2-bis(2-furylmethylene)hydrazine

Symptom: A yellow, insoluble solid is observed, and analytical data (e.g., NMR, MS) confirms the structure as 1,2-bis(2-furylmethylene)hydrazine.

Cause: This impurity can arise if your starting material contains furfural. Furfural will react with hydrazine to form the corresponding hydrazone, which can then react with another molecule of furfural.[6][7][8]

Solution:

  • Purity of Starting Material: Use furfural-free starting materials. If you are starting from furan-2-carboxylic acid, ensure it is of high purity.

  • Purification of Starting Material: If you suspect furfural contamination, purify your starting ester by distillation or chromatography before proceeding with the hydrazinolysis.

Problem 4: Low Yield Due to Decarboxylation

Symptom: You observe gas evolution during the reaction, and your final yield is low, especially when starting from furan-2-carboxylic acid.

Cause: Furan-2-carboxylic acid can undergo thermal decarboxylation to form furan, which is volatile and will be lost from the reaction mixture.[9] This is more likely to occur at elevated temperatures.

Solution:

  • Use an Ester Starting Material: The most effective way to avoid decarboxylation is to start with an ester of furan-2-carboxylic acid.

  • Lower Reaction Temperature: If using the carboxylic acid is unavoidable, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction, furan ring degradation, product loss during workup.Optimize temperature and stoichiometry, use inert atmosphere, refine purification.[1][2]
Tarry Product Furan ring polymerization.Avoid acidic conditions, control temperature, use an inert atmosphere.[3][4]
Dihydrazide Formation High temperature, incorrect stoichiometry.Use excess hydrazine, slow addition of ester, lower reaction temperature.
Furan Ring Opening Acidic impurities, prolonged heating.Use pure starting materials, inert atmosphere, moderate temperature, minimize reaction time.[4]
1,2-bis(2-furylmethylene)hydrazine Formation Furfural impurity in starting material.Use high-purity, furfural-free starting materials.[6][7][8]
Decarboxylation High reaction temperature with furan-2-carboxylic acid.Use an ester starting material, lower reaction temperature.[9]

Experimental Protocols

The following protocols are designed to minimize side reactions and maximize the yield and purity of furan-2-carbohydrazide.

Protocol 1: Synthesis of Furan-2-Carbohydrazide from Ethyl Furan-2-Carboxylate

This is the recommended starting point for a clean and efficient synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl furan-2-carboxylate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux (typically in ethanol) for a few hours.[5]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot the starting material (dissolved in a suitable solvent), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under UV light (254 nm). The furan-2-carbohydrazide product should have a different Rf value than the starting ester.

Visualizing the Process

Workflow for Furan-2-Carbohydrazide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification A Ethyl Furan-2-Carboxylate in Ethanol C Combine and Stir (Room Temp or Reflux) A->C B Hydrazine Hydrate B->C D TLC Analysis C->D Sample E Solvent Removal C->E Reaction Complete D->C Check Completion F Extraction E->F G Drying and Concentration F->G H Recrystallization or Column Chromatography G->H I Pure Furan-2-Carbohydrazide H->I

Caption: A typical workflow for the synthesis and purification of furan-2-carbohydrazide.

Logical Relationship of Side Reactions

G cluster_side_reactions Potential Side Reactions Start Furan-2-Carboxylate + Hydrazine Hydrate Desired Furan-2-Carbohydrazide Start->Desired Desired Reaction Polymerization Polymerization Start->Polymerization High Temp / Acid RingOpening Furan Ring Opening Start->RingOpening High Temp / Acid Decarboxylation Decarboxylation (from acid) Start->Decarboxylation High Temp (if starting from acid) Hydrazone 1,2-bis(2-furylmethylene)hydrazine Start->Hydrazone Furfural Impurity Dihydrazide N,N'-bis(furan-2-carbonyl)hydrazine Desired->Dihydrazide Reacts with Starting Material

Caption: Key side reactions to mitigate during furan-2-carbohydrazide synthesis.

References

  • TNO (Publications). (n.d.). Targeting Valuable Chemical Commodities: Hydrazine-mediated Diels-Alder Aromatization of Biobased Furfurals. Retrieved from [Link]

  • Ma, Q., Lu, L. P., & Zhu, M. L. (2008). 1,2-Bis(2-furylmethylene)hydrazine. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2048.
  • TNO (Publications). (n.d.). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. Retrieved from [Link]

  • Wang, Z., et al. (2018). 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine.
  • Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. Asian Journal of Chemistry, 22(5), 3463-3468.
  • Ma, Q., Lu, L. P., & Zhu, M. L. (2008). 1,2-Bis(2-furylmethyl-ene)hydrazine. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2048.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2021). Chemistry – A European Journal, 27(1), 1-10.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). Molecules, 19(5), 6467-6481.
  • Ma, Q., Lu, L. P., & Zhu, M. L. (2008). 1,2-Bis(2-furylmethylene)hydrazine. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2048.
  • Fischer, R., & Fišerová, M. (2014). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Varelis, P., & Hucker, B. (2011). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food chemistry, 126(4), 1512-1514.
  • The Impact of Temperature on Furan Resin and Binder Structure. (n.d.). Archives of Foundry Engineering, 16(4), 75-80.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]

  • Polat, D. E., Brzezinski, D. D., & Beauchemin, A. M. (2019). Formation of Complex Hydrazine Derivatives via Aza-Lossen Rearrangement. Organic letters, 21(13), 4849–4852.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2022). Molecules, 27(23), 8274.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 109-131.
  • Aijijiyah, N. P., Fadlan, A., Ningsih, S., & Santoso, M. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org.
  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (2020).
  • Aromatic compounds
  • Utilization of 2-benzo[b]furan carboxylic acid hydrazide in the synthesis of 1,3,4-oxadiazole derivatives. (n.d.).
  • Coulibaly, W., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. Organic chemistry, 2, e11.
  • Fischer, R., & Fišerová, M. (2014). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. University of Michigan.
  • Furan in Thermally Processed Foods - A Review. (2016). Toxicological research, 32(2), 85–97.
  • bifuran polyester and copolyester films. (2022).
  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. (2023). Polymers, 15(1), 1.

Sources

Optimization

Technical Support Center: Stability of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide in Acidic Media

Executive Summary This guide addresses the stability profile of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (hereafter referred to as Compound FnH ) in acidic environments. As a researcher working with this interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide (hereafter referred to as Compound FnH ) in acidic environments. As a researcher working with this intermediate—likely for the synthesis of antimicrobial hydrazones or Schiff bases—you must navigate a chemical trade-off.

While the hydrazide moiety requires acid catalysis for condensation reactions, the furan core is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization. This guide defines the "Safe Operating Window" to prevent degradation while ensuring reactivity.

Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the competing pathways occurring in your reaction vessel. In acidic media, Compound FnH undergoes three distinct interactions:

Protonation (Reversible & Desirable)
  • Target: The terminal nitrogen (

    
    ) of the hydrazide.
    
  • Effect: Forms the hydrazinium salt (

    
    ).
    
  • Outcome: Increases water solubility and activates the molecule for nucleophilic attack (e.g., Schiff base formation). This is the intended state in mild acid (pH 3–5).

Hydrazide Hydrolysis (Irreversible Degradation)
  • Condition: Strong aqueous acid (e.g., 1M HCl) or high heat.

  • Mechanism: Acid-catalyzed nucleophilic attack by water on the carbonyl carbon.

  • Products: 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid + Hydrazine.

Furan Ring Opening (The Critical Failure Mode)
  • Condition: Strong acid (pH < 1) or prolonged exposure to moderate acid.

  • Mechanism: The furan ring, being electron-rich, acts as a nucleophile. Protons attack the

    
    -carbon (C5 or C2).
    
  • Substituent Effect: The (4-fluorophenoxy)methyl group at C5 is an alkyl-ether substituent. Alkyl groups generally activate furan rings toward acid degradation compared to electron-withdrawing groups. Although the C2-carbonyl is stabilizing, the C5 position remains vulnerable to electrophilic attack, leading to ring cleavage and the formation of reactive dicarbonyl species (succindialdehyde derivatives) which then polymerize (browning).

Module 2: Visualizing the Pathways

The following diagram maps the fate of Compound FnH based on acidity and temperature.

StabilityPathways Start Compound FnH (Neutral) Salt Hydrazinium Salt (Stable, Soluble) Start->Salt Mild Acid (pH 3-5) Low Temp (<25°C) RingOpen Ring Opening (Diketones/Polymers) Start->RingOpen Direct Acid Attack on Furan (High Conc. Acid) Salt->Start Neutralization (Base) Hydrolysis Hydrolysis Products (Carboxylic Acid + Hydrazine) Salt->Hydrolysis Strong Acid (pH < 1) High Temp (>60°C) Salt->RingOpen Prolonged Exposure Oxidizing Acids Schiff Target Hydrazone (Schiff Base) Salt->Schiff + Aldehyde (Catalytic Acid)

Figure 1: Reaction landscape of Compound FnH in acidic media.[1][2][3][4] Green paths represent safe operations; red paths indicate degradation.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a white precipitate immediately after adding acid. Is this degradation?

Diagnosis: Likely Salt Formation , not degradation.

  • Explanation: The hydrazide converts to its hydrochloride (or other acid) salt. Due to the lipophilic 4-fluorophenoxy group, the salt might have lower solubility in cold water than expected for simple hydrazides.

  • Test: Take a small aliquot and neutralize it with aqueous

    
    . If the precipitate redissolves or converts back to the starting solid form (check melting point or TLC), it was just the salt.
    
  • Action: Add a co-solvent like Ethanol or DMSO (10–20% v/v) to maintain homogeneity.

Q2: The solution turned yellow/brown after 2 hours. What happened?

Diagnosis: Furan Ring Degradation .

  • Explanation: Color changes in furan chemistry almost always indicate ring opening and subsequent polymerization of the resulting 1,4-dicarbonyls. This is irreversible.

  • Cause: Acid concentration was too high, or the temperature was uncontrolled.

  • Action: Repeat the experiment using a weaker acid catalyst (e.g., replace

    
     with Glacial Acetic Acid) and keep the temperature below 40°C.
    
Q3: My yield of the hydrazone (Schiff base) is low in 10% HCl.

Diagnosis: Hydrolysis Competition .

  • Explanation: In 10% HCl, the rate of hydrazide hydrolysis (breaking the molecule) competes with the rate of hydrazone formation.

  • Solution: Switch to Catalytic Acetic Acid in Ethanol.

    • Protocol: Use Ethanol as the solvent and add 3–5 drops of Glacial Acetic Acid per mmol of substrate. This provides pH ~4–5, sufficient to catalyze imine formation without destroying the furan ring.

Module 4: Standardized Protocols

Protocol A: Stability Assessment (HPLC Method)

Use this protocol to verify if your specific acidic media is safe for Compound FnH.

  • Preparation: Dissolve 5 mg of Compound FnH in 1 mL of Acetonitrile (stock).

  • Acid Challenge: Add 100 µL of stock to 900 µL of your target acidic solvent (e.g., 0.1M HCl).

  • Incubation: Hold at room temperature.

  • Sampling: Inject into HPLC at

    
    , 
    
    
    
    , and
    
    
    .
    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (Furan/Phenyl absorption).

  • Pass Criteria: >98% recovery of parent peak at

    
    . If new peaks appear at lower retention times (more polar hydrolysis products) or broad humps (polymers), the media is too harsh.
    
Protocol B: Safe Solubilization for Synthesis

Recommended for reacting Compound FnH with aldehydes.

  • Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .[5] If the compound is insoluble, use a minimal amount of DMSO or DMF to dissolve it first, then dilute with alcohol.

  • Catalyst: Do NOT use concentrated mineral acids (HCl,

    
    ).
    
  • Procedure:

    • Dissolve Compound FnH in EtOH.

    • Add the aldehyde (1.0–1.2 equivalents).

    • Add Glacial Acetic Acid (catalytic amount, ~0.1 mL per 10 mL solvent).

    • Reflux gently. The precipitation of the product (hydrazone) often drives the reaction, protecting the product from degradation.

Module 5: Decision Logic for Acid Handling

Use this flowchart to select the correct acid conditions for your specific goal.

AcidDecision Goal What is your Goal? Synth Synthesis (Hydrazone) WeakAcid Glacial Acetic Acid (in EtOH/MeOH) Synth->WeakAcid Use Solub Solubilization/Analysis CheckpH Is pH < 1? Solub->CheckpH Check pH Danger HIGH RISK: Furan Ring Opening Limit time < 30 mins CheckpH->Danger Yes Safe SAFE ZONE: Stable for 4-6 hours (e.g., 0.1% Formic Acid) CheckpH->Safe No (pH 2-5)

Figure 2: Decision tree for selecting acidic media.

References

  • BenchChem. (2025).[3] Stability issues of furan rings in acidic or basic conditions.[1][3][6] Retrieved from

  • Mashima, M., et al. (1981).[7] Kinetics and Mechanism of Acylhydrazine Hydrolysis in Sulfuric Acid-Water Mixtures. Bulletin of the Chemical Society of Japan.[7] Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[8] Angewandte Chemie International Edition. Retrieved from

  • Tok, F., et al. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety.[9] Journal of Research in Pharmacy.[9] Retrieved from

  • ChemScene. (n.d.). Product Information: 5-[(4-Ethylphenoxy)methyl]furan-2-carbohydrazide (Analogous Structure).[10] Retrieved from

Sources

Troubleshooting

Troubleshooting low melting points in furan carbohydrazide derivatives

Welcome to the technical support center for furan carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for furan carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification, with a particular focus on the issue of low melting points.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining a low melting point for my furan carbohydrazide derivative?

A1: A low or broad melting point range is typically an indicator of impurities in your sample.[1] The most common culprits include residual solvents from the reaction or purification process, unreacted starting materials, or byproducts from side reactions.[2] Additionally, the presence of different crystalline forms (polymorphs) or solvates can also lead to variations in melting points.[3][4]

Q2: My compound was a solid, but it turned into an oil or a gummy solid over time. What could be the cause?

A2: This phenomenon is often due to the presence of a metastable polymorphic form which, over time, may convert to a more stable, but less crystalline or even amorphous form.[5] It can also be caused by the absorption of atmospheric moisture, especially if the compound is hygroscopic.

Q3: Can the synthetic route influence the final melting point of the furan carbohydrazide derivative?

A3: Absolutely. The choice of solvents, reaction temperature, and purification method can all influence the crystalline form and purity of the final product, thereby affecting its melting point.[6] For instance, rapid precipitation from a solvent system may lead to the formation of a less stable polymorph with a lower melting point compared to slow crystallization.[7]

Q4: How can I confirm the purity of my furan carbohydrazide derivative?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for structural confirmation and detecting residual solvents or starting materials.[8][9] Infrared (IR) spectroscopy can confirm the presence of key functional groups, and Mass Spectrometry (MS) will confirm the molecular weight of your target compound.[10][11]

II. Troubleshooting Guide: Low Melting Points

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues related to low melting points in your furan carbohydrazide derivatives.

Problem 1: My purified furan carbohydrazide derivative has a significantly lower melting point than the literature value.
Possible Causes & Solutions
  • Presence of Impurities: Even small amounts of impurities can cause a significant depression in the melting point.[1] Strong forces of attraction between molecules lead to higher melting points, and impurities can disrupt these forces.[12]

    • Solution: Re-purify your compound. Recrystallization is often the most effective method for removing small amounts of impurities.[2] If recrystallization is challenging, column chromatography may be necessary.[13]

  • Residual Solvents: Solvents used in the reaction or purification can become trapped in the crystal lattice, leading to a lower melting point.[14][15]

    • Solution: Dry your sample thoroughly under high vacuum, possibly at a slightly elevated temperature (ensure the temperature is well below the compound's melting point to avoid decomposition). A drying pistol or Abderhalden apparatus can also be effective. The use of a drying agent like phosphorus pentoxide (P₂O₅) in the drying chamber can also be beneficial.

  • Polymorphism: Your synthesis may have yielded a different, lower-melting polymorph than the one reported in the literature.[4][16] Polymorphs are different crystalline arrangements of the same molecule and can have different physical properties, including melting point.[3]

    • Solution: Try different crystallization conditions to obtain the desired polymorph. This can include using different solvents, varying the cooling rate, or using seeding crystals of the desired polymorph.[5]

Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
  • Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • Add a few drops of a single solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture) to each test tube at room temperature.

  • Observe the solubility. An ideal recrystallization solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. The ideal solvent will fully dissolve your compound at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields well-formed crystals with a good recovery is the best choice for recrystallization.

Problem 2: My furan carbohydrazide derivative "oils out" during recrystallization instead of forming crystals.
Possible Causes & Solutions
  • High Concentration of Impurities: A high impurity level can significantly lower the melting point of the mixture, sometimes below the boiling point of the recrystallization solvent.[7]

    • Solution: Attempt a preliminary purification step before recrystallization. This could involve washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. Column chromatography is also a viable option.[13]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound.

    • Solution: Choose a lower-boiling solvent or a solvent mixture. Refer to the solvent screening protocol above.

  • Solution is Too Saturated: If the solution is supersaturated, the compound may precipitate out too quickly as an oil.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow it to cool slowly.

Problem 3: The melting point of my product is very broad (e.g., spans more than 5 °C).
Possible Causes & Solutions
  • Sample is Still Wet: Residual solvent can cause a broad melting point range.

    • Solution: Ensure the sample is completely dry using the methods described in Problem 1.

  • Presence of Impurities: A mixture of compounds will melt over a range of temperatures.[1]

    • Solution: Further purification is necessary. Recrystallization or column chromatography are recommended.[2][7]

  • Decomposition: The compound may be decomposing at or near its melting point.

    • Solution: Observe the sample as it melts. If you see a color change, bubbling, or charring, decomposition is likely occurring. In this case, the melting point is more accurately described as a "melting point with decomposition."

Problem 4: I suspect I have a solvate or hydrate. How can I confirm this and obtain the unsolvated form?
Possible Causes & Solutions
  • Formation of Solvates/Hydrates: During crystallization, solvent molecules (or water from the atmosphere) can be incorporated into the crystal lattice, forming a solvate or hydrate.[17] These often have different melting points than the anhydrous/unsolvated form.

    • Solution:

      • Characterization: Use analytical techniques to confirm the presence of a solvate.

        • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated.[18] A step-wise loss of mass corresponding to the molecular weight of the solvent is a strong indication of a solvate.[17]

        • Differential Scanning Calorimetry (DSC): DSC can detect phase transitions, such as the loss of a solvent, which will appear as an endothermic event before the final melting point.[18][19]

        • ¹H NMR Spectroscopy: Dissolving the sample in a deuterated solvent (e.g., DMSO-d₆) will show peaks corresponding to the trapped solvent.

      • Removal of Solvent:

        • Drying: Rigorous drying under high vacuum at an elevated temperature (below the melting point) can sometimes remove the solvent.

        • Recrystallization: Recrystallizing from a different, anhydrous, and less-coordinating solvent can yield the unsolvated form.

Data Presentation: Interpreting Thermal Analysis Data
TechniqueObservationInterpretation
TGA A distinct weight loss step at a temperature below the melting point.Loss of a bound solvent (solvate/hydrate). The percentage of weight loss can be used to determine the stoichiometry.
DSC An endothermic peak preceding the melting peak.Desolvation event. The area under the peak corresponds to the enthalpy of desolvation.
Visualization: Troubleshooting Workflow for Low Melting Points

Troubleshooting_Workflow Start Low Melting Point Observed Check_Purity Assess Purity (TLC, HPLC, NMR) Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Compound (Recrystallization, Chromatography) Impure->Purify Yes Pure Pure Impure->Pure No Recheck_MP Re-measure Melting Point Purify->Recheck_MP Recheck_MP->Check_Purity Done Melting Point Matches Literature or is Sharp & Consistent Recheck_MP->Done Acceptable Check_Solvent Check for Residual Solvent (NMR, TGA) Pure->Check_Solvent Solvent_Present Solvent Present? Check_Solvent->Solvent_Present Dry Dry Thoroughly (High Vacuum, Gentle Heat) Solvent_Present->Dry Yes No_Solvent No Solvent Solvent_Present->No_Solvent No Dry->Recheck_MP Consider_Polymorph Consider Polymorphism No_Solvent->Consider_Polymorph Characterize_Polymorph Characterize Solid State (DSC, XRD) Consider_Polymorph->Characterize_Polymorph Characterize_Polymorph->Done

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Analytical Benchmarking: 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide

Executive Summary Objective: This guide provides a technical benchmark for the structural characterization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide , a pharmacophore often explored in antimicrobial and antica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical benchmark for the structural characterization of 5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide , a pharmacophore often explored in antimicrobial and anticancer drug discovery.

The Challenge: Hydrazide derivatives possess labile protons (


) that undergo rapid chemical exchange and conformational isomerism (syn/anti), making standard spectral analysis in non-polar solvents (like 

) unreliable.

The Solution: This guide compares solvent performance (DMSO-


 vs. 

) and establishes a self-validating protocol for confirming the regiochemical purity of the ether linkage and the integrity of the hydrazide motif.

Structural Logic & Assignment Strategy

To accurately assign the spectrum, we must deconstruct the molecule into three magnetically distinct domains.

Figure 1: Structural segmentation of the target molecule for NMR assignment.

Comparative Analysis: Solvent Selection & Performance

The choice of solvent is the single most critical variable in the analysis of carbohydrazides.

Benchmark: DMSO- vs. Chloroform- ( )[1][2]
FeatureDMSO-

(Recommended)

(Alternative)
Technical Insight
Solubility ExcellentPoor to ModerateThe polar hydrazide moiety aggregates in non-polar solvents, leading to precipitation or line broadening.
Hydrazide

Sharp Singlet (~9.8 ppm)Broad/InvisibleDMSO forms strong H-bonds, stabilizing the

proton and slowing exchange rates, rendering the peak visible and integrable.

Protons
Distinct Broad Singlet (~4.5 ppm)Often merged/missingIn

, rapid exchange often collapses this signal into the baseline.
Conformational Isomerism VisibleAveragedDMSO may reveal syn/anti rotamers around the amide bond as distinct minor peaks.

Recommendation: Always use DMSO-


  for final characterization. Use 

only if assessing lipophilic impurities.

Experimental Protocol: Self-Validating Workflow

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (suspensions cause magnetic susceptibility distortion/line broadening).

  • Reference: Ensure TMS (Tetramethylsilane) is present as internal standard (

    
     ppm).
    
Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds .
    
    • Reasoning: Hydrazide and aromatic protons have longer

      
       relaxation times. A short D1 leads to under-integration of the key 
      
      
      
      peak, falsifying stoichiometry.
  • Scans (NS): 16–32 scans are sufficient for >95% purity.

Spectral Data Analysis

Predicted Chemical Shifts (in DMSO- )
Proton LabelType

(ppm)
MultiplicityIntegrationCoupling (

)

Hydrazide9.70 – 9.90Singlet (s)1HExchangeable with


Furan-37.15 – 7.25Doublet (d)1H

Hz

Phenyl (Ortho to F)7.10 – 7.20Multiplet (m)2H

coupling observed

Phenyl (Meta to F)6.95 – 7.05Multiplet (m)2HAA'BB' pattern

Furan-46.60 – 6.70Doublet (d)1H

Hz


5.10 – 5.20Singlet (s)2HSharp singlet confirms ether stability

Hydrazide4.40 – 4.60Broad (br s)2HBroadened by quadrupole relaxation of N
The "Fingerprint" Confirmation Logic

To validate the structure, follow this logic flow. If any step fails, the synthesis is incomplete or the product has degraded.

Figure 2: Analytical decision tree for structural validation.

Detailed Mechanistic Insights

The Fluorine Effect ( Coupling)

Unlike a standard phenyl ring which might appear as a singlet or simple doublet, the 4-fluorophenoxy group exhibits a distinct AA'BB'X spin system.

  • The fluorine atom (

    
    ) couples with the aromatic protons.
    
  • Ortho protons (to Fluorine): Split by both the meta-protons (

    
     Hz) and the fluorine (
    
    
    
    Hz). This often results in a "pseudo-triplet" or complex multiplet appearance.
  • Verification: Running a

    
     NMR (decoupled) is a powerful secondary check. The fluorine signal should appear as a singlet around -120 to -125 ppm .
    
Hydrazide Tautomerism

In DMSO-


, you may observe "shadow peaks" (small duplicate signals). This is not  necessarily impurity. Acylhydrazones and hydrazides can exist in syn and anti conformations around the amide bond (

).
  • Test: If shadow peaks exist, heat the NMR tube to 50°C. If the peaks coalesce, it is a dynamic conformational equilibrium, not an impurity.

References

  • Synthesis and Conformational Analysis: El-Mekabaty, A., et al. "Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides."[1] PeerJ, 2024. [Link] (Validates furan-hydrazide proton shifts and DMSO vs CDCl3 solvent effects).

  • Solvent Effects on Hydrazides: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[2] [Link] (Authoritative source on H-bonding shifts in DMSO).

Sources

Comparative

Comparative Binding Affinity Guide: Furan-2-Carbohydrazide Schiff Bases

Executive Summary This guide provides an objective, data-driven comparison of Furan-2-carbohydrazide Schiff bases , a class of synthetic pharmacophores increasingly utilized in drug discovery for their antimicrobial and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of Furan-2-carbohydrazide Schiff bases , a class of synthetic pharmacophores increasingly utilized in drug discovery for their antimicrobial and enzyme-inhibitory properties.

Unlike standard aliphatic hydrazides, the furan-2-carbohydrazide scaffold integrates a lipophilic furan ring with an azomethine (-CH=N-) linker. This structure facilitates dual-mode binding: metal chelation (crucial for metalloenzymes like Urease) and hydrogen bonding (critical for DNA Gyrase interactions).

Key Performance Indicators (KPIs):

  • Urease Inhibition: Copper(II) complexes of these ligands outperform standard Thiourea , achieving

    
     values as low as 9.31 µM .[1]
    
  • DNA Gyrase Affinity: Specific pyrazole-tethered derivatives exhibit binding energies (

    
    ) of -19.09 kcal/mol , surpassing Ciprofloxacin  in in silico models.
    

Structural Basis of Affinity

The binding efficacy of this chemical class relies on three pharmacophoric features. Understanding these allows for rational ligand design.

Pharmacophore Logic
  • Furan Ring (Head): Provides lipophilicity for membrane penetration; the oxygen atom acts as a weak H-bond acceptor.

  • Hydrazide-Azomethine Linker (Body): The -CO-NH-N=CH- motif is the "business end." It exists in keto-enol tautomerism, allowing it to chelate metal ions (Cu²⁺, Ni²⁺) in a bidentate or tridentate fashion.

  • Aryl Substituent (Tail): The variable region. Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    typically enhance binding affinity by increasing the acidity of the hydrazide proton.
Diagram 1: Synthesis & SAR Logic

This diagram illustrates the condensation pathway and the impact of substituents on binding potential.

G cluster_sar Structure-Activity Relationship (SAR) Start1 Furan-2-carbohydrazide (Nucleophile) Process Condensation (Ethanol/Reflux, H+) Start1->Process Start2 Aryl Aldehyde (Electrophile) Start2->Process Product Schiff Base Ligand (-CH=N- Linkage) Process->Product - H2O Complex Metal Complex (High Affinity Inhibitor) Product->Complex Chelation SAR1 EWG (-NO2, -F) Increases Affinity Product->SAR1 SAR2 EDG (-OMe) Decreases Affinity Product->SAR2 Metal Metal Salt (Cu(OAc)2 / NiCl2) Metal->Complex

Figure 1: Synthesis workflow showing the conversion of precursors to the active Schiff base and subsequent metal complexation for enhanced affinity.

Comparative Performance Data

A. Target 1: Urease Inhibition (Helicobacter pylori)

Urease is a nickel-dependent metalloenzyme. The furan-2-carbohydrazide ligands function by chelating the active site nickel ions or blocking the flap closing mechanism.

Comparative Data: Ligand vs. Complex vs. Standard Data derived from spectrophotometric Indophenol assays.

Compound ClassVariant

(µM) ± SD
Relative Potency
Standard Thiourea 21.80 ± 1.88 Baseline (1.0x)
Standard Acetohydroxamic Acid (AHA)42.12 ± 0.080.5x (Weaker)
Ligand Unsubstituted Furan Schiff Base21.80 ± 1.881.0x (Equivalent)
Complex Cu(II)-Furan Complex 9.31 ± 1.31 2.3x (Stronger)
Complex Ni(II)-Furan Complex11.80 ± 1.141.8x (Stronger)
Complex Zn(II)-Furan Complex> 50.00Inactive

Insight: The free ligand is only as effective as Thiourea. However, coordination with Copper(II) dramatically lowers the


 (improves affinity). The square-planar geometry of the Cu-complex fits the urease active pocket more efficiently than the flexible free ligand.
B. Target 2: DNA Gyrase (Antibacterial)

DNA gyrase is essential for bacterial replication.[2] Schiff bases target the ATP-binding subunit (GyrB).

Comparative Data: Binding Energy (


) & Inhibition 
Data derived from AutoDock Vina and Microbroth Dilution.
CompoundStructure TypeBinding Energy (

)

/ MIC
Standard Ciprofloxacin -11.87 kcal/mol ~26 µM
Candidate A Pyrazole-tethered Furan SB-19.09 kcal/mol7.69 ± 0.23 µM
Candidate B Ni(II)-Schiff Base Complex-7.30 kcal/mol390.6 µg/mL

Insight: Candidate A (Source 1.15) demonstrates that adding a pyrazole moiety to the furan scaffold creates a "dual-anchor" effect, significantly outperforming Ciprofloxacin in binding energy. The Ni(II) complex (Candidate B), while effective against Urease, is less effective against DNA Gyrase, suggesting that for DNA targets, steric bulk from the metal center may be a hindrance.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to protocols that include internal validation steps.

Protocol 1: Synthesis of Furan-2-Carbohydrazide Schiff Bases

Objective: Obtain high-purity ligand for assay.

  • Reactants: Dissolve Furan-2-carbohydrazide (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add equimolar substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid or

    
    .
    
  • Reflux: Heat at 70-80°C for 4–6 hours.

  • Validation (TLC): Monitor reaction using Silica gel G plates (Solvent: Methanol/Chloroform 1:9). Success Criteria: Disappearance of aldehyde spot.

  • Purification: Cool to room temperature. Filter the precipitate. Recrystallize from hot ethanol.

Protocol 2: Urease Inhibition Assay (Indophenol Method)

Objective: Determine


 values quantitatively.
  • Enzyme Prep: Jack bean urease (25 µL, 6 U/mL).

  • Incubation: Mix enzyme with 5 µL of test compound (various concentrations in DMSO). Incubate at 37°C for 15 min.

  • Substrate: Add Urea (55 µL, 100 mM). Incubate 15 min.

  • Detection: Add Phenol reagent (45 µL) and Alkali reagent (70 µL).

  • Measurement: Read Absorbance at 630 nm after 50 min.

  • Calculation:

    
    
    Control: DMSO without inhibitor. Standard: Thiourea.[1][3][4]
    
Diagram 2: Assay & Docking Workflow

This diagram maps the validation logic for both wet-lab and dry-lab experiments.

Workflow cluster_silico In Silico Validation cluster_vitro In Vitro Validation Ligand Synthesized Ligand Prep Ligand Prep (Minimize Energy) Ligand->Prep Screen Screening (100 µM) Ligand->Screen Dock Docking (AutoDock) Prep->Dock Score Calculate ΔG (Target: < -9.0 kcal/mol) Dock->Score Result IC50 Calculation Score->Result Correlation Check IC50 Dose Response (Serial Dilution) Screen->IC50 IC50->Result

Figure 2: Dual-stream validation workflow. High correlation between Docking Scores (


) and Biological Activity (

) confirms the binding mechanism.

Mechanism of Action (Molecular Level)

Urease Binding Mode
  • Active Site: The enzyme contains a bi-nickel center (

    
    ).
    
  • Interaction: The azomethine nitrogen and the carbonyl oxygen of the furan-hydrazide act as electron donors.

  • Geometry: The Cu(II) complexes typically adopt a distorted square planar geometry, allowing them to slide into the active site and bridge the two Nickel ions, effectively "locking" the enzyme.

DNA Gyrase Binding Mode[6]
  • Target Residue: Asp508 and Pro1080 .[5]

  • Interaction: The hydrazide -NH- acts as a Hydrogen Bond Donor (HBD) to Asp508. The furan oxygen acts as a Hydrogen Bond Acceptor (HBA).

  • Pi-Stacking: The aromatic tail (phenyl ring) engages in

    
     stacking with DNA base pairs, stabilizing the complex.
    

References

  • Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI / ResearchGate. (2024/2025). Link

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors. MDPI Molecules. (2020). Link

  • DNA gyrase inhibition by Ni(II)-Schiff base complexes via in silico molecular docking studies. Digital Commons @ Michigan Tech. (2025). Link

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryEurope / PMC. (2024). Link

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. MDPI. (2016). Link

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide
Reactant of Route 2
5-[(4-Fluorophenoxy)methyl]furan-2-carbohydrazide
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